molecular formula C7H3ClN4 B1396478 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile CAS No. 1311275-24-7

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Número de catálogo: B1396478
Número CAS: 1311275-24-7
Peso molecular: 178.58 g/mol
Clave InChI: XUCIAXYEUNOMFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 1311275-24-7) is a versatile and high-value chemical scaffold in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 3 ClN 4 and a molecular weight of 178.58 g/mol, this compound features a chlorinated pyrrolo[3,2-d]pyrimidine core and an electron-withdrawing nitrile group, making it an excellent electrophilic building block for constructing more complex molecules . Its primary research value lies in its role as a key synthetic intermediate for the development of novel bioactive compounds. The structure is analogous to purine bases, allowing it to interact with a variety of biological targets . This compound is particularly valuable in the synthesis of pyrrolopyrimidine derivatives, a class known for their broad-spectrum bioactivities, including promising antimicrobial and anticancer properties . The reactive 4-chloro group is susceptible to nucleophilic aromatic substitution, enabling efficient functionalization with a wide range of amines and other nucleophiles to create targeted libraries for biological screening . The nitrile substituent at the 7-position further enhances its utility by offering a handle for additional chemical modifications and influencing the compound's electronic properties and binding affinity in biological systems. Researchers utilize this building block to develop potential kinase inhibitors and other therapeutic agents aimed at addressing pressing global health challenges such as antimicrobial resistance (AMR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-6-5(11-3-12-7)4(1-9)2-10-6/h2-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIAXYEUNOMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthetic Utility, and Pharmacological Applications of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently evaluate building blocks that offer both structural rigidity and versatile functionalization handles. The compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 1311275-24-7) represents a highly privileged, bifunctional scaffold. Acting as a bioisostere of purine, its structural architecture—featuring a highly reactive C4-chlorine and an electron-withdrawing C7-carbonitrile—makes it an indispensable intermediate for synthesizing targeted therapeutics. It is particularly valuable in the development of Multidrug Resistance-Associated Protein 1 (MRP1) inhibitors and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions and predicting solubility during purification. Typical purity profiles and foundational properties are cataloged in chemical databases such as [1].

PropertyValue / Description
Chemical Name 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
CAS Registry Number 1311275-24-7
Molecular Formula C₇H₃ClN₄
Molecular Weight 178.58 g/mol
Structural Class Fused Heterocycle (Pyrrolopyrimidine)
Typical Purity ≥97% (HPLC/LC-MS validated)
Appearance Off-white to brown solid/powder

Structural Biology & Mechanistic Causality

Why select this specific scaffold over a standard pyrimidine or an unsubstituted pyrrolopyrimidine? The causality behind utilizing CAS 1311275-24-7 in drug design is rooted in its precise electronic distribution:

  • The C4-Chloro Leaving Group: The pyrimidine ring is inherently electron-deficient. The presence of the electronegative chlorine atom at the 4-position creates a highly electrophilic center. This facilitates rapid Nucleophilic Aromatic Substitution (SₙAr) with various nucleophiles (e.g., piperazines, primary amines, or alkoxides) under mild conditions.

  • The C7-Carbonitrile Modulator: The nitrile group exerts a strong inductive and resonance electron-withdrawing effect. This has two profound mechanistic consequences:

    • Reactivity Enhancement: It further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine system, accelerating the SₙAr reactivity at C4.

    • Target Affinity: It modulates the pKa of the pyrrole N-H, enhancing its capacity to act as a hydrogen-bond donor within the binding pockets of target proteins (such as the ATP-binding site of kinases or the substrate-binding cleft of MRP1). Furthermore, the linear, sp-hybridized nitrile group can project into narrow hydrophobic pockets without introducing steric clashes.

Validated Synthetic Methodology

The synthesis of the 4-chloro-pyrrolopyrimidine core requires precise control over cyclization and subsequent aromatizing chlorination. The following protocol outlines the standard transformation from a pyrimidin-4-one intermediate to the target compound.

Protocol: Synthesis via POCl₃ Activation

Rationale: Phosphorus oxychloride (POCl₃) is selected as the chlorinating agent because it effectively activates the tautomeric lactam (hydroxyl) oxygen of the precursor, converting it into an excellent leaving group (phosphorodichloridate) while simultaneously providing the chloride nucleophile. The reaction is thermodynamically driven by the formation of strong P=O bonds.

Step-by-Step Workflow:

  • Preparation: Suspend 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one-7-carbonitrile (1.0 eq) in neat Phosphorus oxychloride (POCl₃, ~10-15 volumes).

  • Activation: Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline.

    • Causality: The tertiary amine acts as a proton scavenger and accelerates the formation of the Vilsmeier-type active intermediate, significantly reducing the required reaction time and minimizing degradation.

  • Reflux: Heat the reaction mixture to 100–115 °C under an inert atmosphere (N₂/Ar) for 3 to 6 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. The reaction is deemed complete when the mass of the starting material is fully replaced by the M+H peak corresponding to the chlorinated product (m/z ~179).

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Concentrate the bulk of unreacted POCl₃ in vacuo. Carefully pour the concentrated residue dropwise onto crushed ice with vigorous stirring.

    • Causality: POCl₃ reacts violently and exothermically with water. Removing the bulk beforehand and using ice controls the exothermic hydrolysis of the phosphorus intermediates, preventing the thermal degradation of the product.

  • Neutralization & Isolation: Adjust the pH of the aqueous suspension to 7-8 using cold aqueous ammonia or saturated NaHCO₃. Filter the resulting precipitate, wash extensively with cold water, and dry under vacuum to yield the pure 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile.

SynthWorkflow A Pyrrole Precursor (Lactam Intermediate) B Cyclization (Formamide / NH3) A->B Heat C Pyrrolo[3,2-d]pyrimidin-4-one Intermediate B->C D Chlorination (POCl3, Reflux) C->D POCl3 + Base E 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carbonitrile D->E Aromatization

Synthetic workflow for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile via POCl3 activation.

Applications in Advanced Drug Discovery

CAS 1311275-24-7 serves as the foundational node for several critical therapeutic classes, allowing medicinal chemists to rapidly generate diverse libraries via late-stage functionalization.

  • MRP1 (ABCC1) Inhibitors: Multidrug resistance is a major hurdle in oncology, often mediated by efflux pumps like MRP1. Research published in the demonstrates that substituting the C4 position of this specific scaffold with piperazine derivatives yields potent inhibitors of MRP1[2][3]. The 7-carbonitrile variant provides a critical vector for structure-activity relationship (SAR) optimization, enhancing the compound's binding affinity to the transporter and successfully reversing doxorubicin resistance in small cell lung cancer models[2][3].

  • ENPP1 Inhibitors: As detailed in recent patent literature (), derivatives of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile are utilized to synthesize bicyclic heteroaryl boronates[4]. These compounds act as inhibitors of ENPP1, an enzyme implicated in purinergic signaling and immune evasion in the tumor microenvironment, highlighting the scaffold's utility in modern immuno-oncology[4].

Functionalization Core 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carbonitrile Amine Primary/Secondary Amines Core->Amine SNAr Reaction Alkoxide Alkoxides / Phenoxides Core->Alkoxide SNAr Reaction CrossCoupling Boronic Acids / Alkynes Core->CrossCoupling Pd-Catalysis Prod1 4-Amino Derivatives (MRP1 Inhibitors) Amine->Prod1 Prod2 4-Ether Derivatives Alkoxide->Prod2 Prod3 4-Aryl/Alkyl Derivatives (ENPP1 Inhibitors) CrossCoupling->Prod3

Divergent functionalization pathways of the C4-chloro scaffold in drug discovery.

References

  • Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2022197734A1 - Bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors Source: Google Patents URL

Sources

Molecular Weight and 3D Structural Dynamics of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold is highly regarded as a versatile bioisostere of the purine ring system. Among its functionalized derivatives, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS: 1311275-24-7) stands out as a critical, dual-activated building block. This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight, 3D structural conformation, and the mechanistic logic behind its integration into complex drug discovery workflows, such as the development of Multidrug Resistance-Associated Protein 1 (MRP1) inhibitors and ENPP1 modulators.

Physicochemical Profiling and Molecular Weight

Accurate mass determination and physicochemical profiling are the first steps in validating any synthetic intermediate. The molecular weight of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is precisely 178.58 g/mol 1. The presence of the chlorine atom introduces a characteristic isotopic signature (an M+2 peak at approximately 33% intensity of the molecular ion) in mass spectrometry, which serves as a built-in diagnostic tool during structural verification.

Table 1: Quantitative Physicochemical Profile
PropertyValueStructural Significance
CAS Number 1311275-24-7Unique registry identifier.
Chemical Formula C₇H₃ClN₄Indicates a highly nitrogen-dense, halogenated scaffold.
Molecular Weight 178.58 g/mol Optimal low-molecular-weight starting material for fragment-based design.
Monoisotopic Mass 178.0046 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1The 5H-pyrrole nitrogen (NH) acts as a critical hinge-binding donor.
H-Bond Acceptors 3Pyrimidine nitrogens and the 7-carbonitrile group.
Rotatable Bonds 0The molecule is entirely rigid, minimizing entropic penalties upon binding.

3D Structural Analysis & Conformational Dynamics

The 3D architecture of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is defined by extreme planarity and rigid vectorial projections.

  • Scaffold Planarity: The fused 5-6 bicyclic system exhibits extensive π -conjugation. This absolute planarity allows the core to intercalate into narrow, hydrophobic protein clefts, such as the ATP-binding hinge regions of kinases.

  • Vectorial Projection of the 7-Carbonitrile: The carbonitrile (cyano) group is sp -hybridized, projecting linearly (180° bond angle) from the C7 position. It is perfectly coplanar with the bicyclic core. This linear vector acts as a strong electron-withdrawing group (EWG) and a highly directional hydrogen bond acceptor.

  • Electronic Activation at C4: The pyrimidine ring is inherently electron-deficient. The addition of the 7-carbonitrile group further depletes electron density through both inductive and resonance effects. Consequently, the C-Cl bond at position 4 is highly activated, dramatically lowering the activation energy required for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions.

ReactivityMap Core Pyrrolo[3,2-d]pyrimidine Core (Planar, Aromatic) C4_Cl 4-Chloro Group (SNAr Reactive Site) Core->C4_Cl Electrophilic Center C7_CN 7-Carbonitrile Group (Linear Vector, EWG) Core->C7_CN Electron Withdrawal N5_H 5H-Pyrrole NH (H-Bond Donor) Core->N5_H Hinge Binding C7_CN->C4_Cl Enhances SNAr Reactivity (Inductive/Resonance)

Diagram 1: 3D structural logic and electronic reactivity map of the functional groups.

Experimental Protocols: Synthesis and Structural Elucidation

As an application scientist, I emphasize methodologies where causality dictates the protocol. The following workflows are designed as self-validating systems.

Protocol A: Dual-Activation Synthesis via Phosphorus Oxychloride (POCl₃)

This protocol details the synthesis of the target compound from 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, a method frequently utilized in the generation of ENPP1 inhibitors 2.

  • Reagent Suspension: Suspend 1.0 equivalent of 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide in neat phosphorus oxychloride (POCl₃, 15-20 volumes).

    • Causality: Using neat POCl₃ serves a dual purpose: it acts as the solvent and the activating reagent. It drives a simultaneous tandem reaction—chlorination of the C4-hydroxyl (via a phosphorodichloridate intermediate) and dehydration of the C7-primary amide into a nitrile.

  • Thermal Activation: Heat the reaction mixture to reflux (~105°C) under an inert argon atmosphere for 3 hours.

  • Quenching and Isolation: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Purify the residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate).

    • Self-Validation: The conversion of the highly polar primary amide and hydroxyl groups into a lipophilic carbonitrile and chloro group results in a massive shift in retention factor ( Rf​ ), making chromatographic isolation unambiguous.

Protocol B: 3D Structural Elucidation via X-Ray Crystallography

To confirm the absolute coplanarity and bond lengths, single-crystal X-ray diffraction is required.

  • Sample Preparation: Ensure the compound purity is >98% via LC-MS.

  • Crystallization (Vapor Diffusion): Dissolve the compound in a minimum volume of DMSO. Suspend a 2 µL drop (1 µL sample + 1 µL reservoir solution of Water/Ethanol) over a 500 µL reservoir in a sealed well.

    • Causality: Slow vapor diffusion allows the rigid, planar molecules to stack via π−π interactions, forming ordered crystal lattices rather than precipitating amorphously.

  • Diffraction Data Collection: Mount the crystal on a goniometer and flash-cool to 100K using a liquid nitrogen cryostream.

    • Causality: Flash-cooling to 100K is critical. The linear 7-carbonitrile group is susceptible to high thermal motion (libration) at room temperature, which smears the electron density map. Cryo-cooling freezes out these dynamic vibrations, ensuring precise determination of the C≡N bond length.

  • Phase Resolution: Solve the phase problem using direct methods and refine the 3D model.

Workflow S1 S1 S2 Step 2 Vapor Diffusion Crystallization S1->S2 S3 Step 3 X-Ray Diffraction (Cryo-cooling 100K) S2->S3 S4 Step 4 Phase Problem Resolution S3->S4 S5 Step 5 Refinement & 3D Model S4->S5

Diagram 2: Experimental workflow for 3D structural elucidation via X-ray crystallography.

Applications in Advanced Drug Discovery

The unique 3D structure and molecular weight profile of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile make it an ideal precursor for complex therapeutics.

For instance, in the development of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) inhibitors , researchers utilize the highly reactive 4-chloro position to perform microwave-assisted SN​Ar reactions with various piperazine derivatives 3. The low initial molecular weight (178.58 g/mol ) ensures that even after the addition of bulky, lipophilic piperazine side chains, the final drug candidates remain within the optimal molecular weight range (up to ~400 Da) required for high MRP1 inhibitory activity and favorable partition coefficients.

Conclusion

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a masterclass in structural efficiency. Its rigid 3D conformation, combined with the synergistic electronic effects of its functional groups, provides medicinal chemists with a highly predictable and reactive scaffold. By understanding the causality behind its physicochemical properties and reactivity, researchers can confidently deploy this molecule in the synthesis of next-generation targeted therapies.

References

  • BLD Pharm. "4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile". BLD Pharm Catalog.
  • Google Patents. "WO2022197734A1 - Bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors". World Intellectual Property Organization.
  • Journal of Medicinal Chemistry - ACS Publications. "Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)". American Chemical Society.

Sources

Mechanism of action of pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives in MRP1 inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering the Mechanism of Action of Pyrrolo[3,2-d]pyrimidine-7-carbonitrile Derivatives in MRP1 Inhibition: A Technical Guide

Executive Summary

Multidrug resistance (MDR) remains one of the most formidable barriers to successful oncological pharmacotherapy. While P-glycoprotein (P-gp/ABCB1) has historically dominated MDR research, the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) is increasingly recognized as a critical efflux pump responsible for the extrusion of diverse chemotherapeutics, including anthracyclines, vinca alkaloids, and antimetabolites. Recent medicinal chemistry efforts have identified pyrrolo[3,2-d]pyrimidine derivatives—specifically those bearing a 7-carbonitrile moiety—as highly potent, selective inhibitors of MRP1[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationships (SAR), the precise mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these 9-deazapurine derivatives in preclinical drug development.

Structural Determinants and SAR Profiling

The pyrrolo[3,2-d]pyrimidine scaffold mimics the purine core, allowing it to interact with the nucleotide-binding domains (NBDs) or the transmembrane domains (TMDs) of ABC transporters[2]. However, the specificity and potency of these compounds toward MRP1 are heavily dictated by strategic substitutions at the C-4, C-5, C-6, and C-7 positions[1][3].

Extensive SAR studies reveal that the presence of a piperazine ring at the C-4 position, particularly when appended with large phenylalkyl side chains, is highly beneficial for MRP1 inhibition[1][3]. Conversely, replacing this piperazine with a simple amino group drastically reduces binding affinity[1][3]. Furthermore, aliphatic and aliphatic-aromatic variations at positions 5 and 6 yield compounds with IC50 values in the high nanomolar range[1][3]. The 7-carbonitrile group acts as a critical electron-withdrawing moiety that stabilizes the molecule and enhances its pharmacokinetic profile[4].

Table 1: Quantitative SAR Summary of Pyrrolo[3,2-d]pyrimidine Derivatives

Structural ModificationTarget PositionEffect on Transporter AffinityRepresentative IC50 (µM)
Piperazine + large phenylalkylC-4Significant increase in MRP1 potency0.197 – 0.833
Amino group substitutionC-4Drastic decrease in MRP1 activity> 10.0
Large aliphatic side chainsC-5, C-6High potency MRP1 inhibitionHigh nanomolar
Cycloheptyl ring systemC-7, C-8Broad-spectrum (Dual P-gp/MRP1)0.289 (MRP1), 1.71 (P-gp)
Elimination of PiperazineC-4Selective MRP1 inhibition0.957 (MRP1)

Data synthesized from Schmitt et al. (2016) and Stefan et al. (2017)[1][5].

Mechanism of Action: Allosteric and Competitive Efflux Inhibition

Pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives function primarily by binding to the substrate-binding pockets within the TMDs of MRP1, rather than acting as direct ATP competitors at the NBDs[5]. By occupying these allosteric or competitive sites, the derivatives physically block the translocation pathway required for the efflux of bulky, lipophilic chemotherapeutics (e.g., daunorubicin) and organic anions[1][5].

Furthermore, some of the higher molecular weight derivatives in this class act as noncompetitive inhibitors, locking the transporter in a conformational state that uncouples ATP hydrolysis from substrate translocation[5]. This shifts the intracellular equilibrium, allowing cytotoxic agents to accumulate and initiate apoptosis.

MoA Drug Pyrrolo[3,2-d]pyrimidine Derivative MRP1 MRP1 (ABCC1) Transporter Drug->MRP1 Binds TMDs ATP ATP Hydrolysis at NBDs MRP1->ATP Uncouples Efflux Drug Efflux (Blocked) MRP1->Efflux Inhibition Substrate Chemotherapeutic Substrate (e.g., Daunorubicin) Substrate->MRP1 Competes/Blocks Intracellular Intracellular Accumulation (Cytotoxicity) Efflux->Intracellular Shifts Equilibrium

Mechanism of MRP1 Efflux Inhibition by Pyrrolo[3,2-d]pyrimidine Derivatives

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the inhibitory potency of these derivatives, we utilize the Calcein AM and Daunorubicin Accumulation Assays [1].

Causality of Experimental Design: We specifically select the H69AR cell line (a doxorubicin-selected, MRP1-overexpressing small cell lung cancer line) paired with its sensitive wild-type counterpart, H69[1][2]. The Calcein AM assay is inherently self-validating. Calcein AM is a highly membrane-permeable, non-fluorescent dye. Upon entering the cytoplasm, viable cellular esterases cleave the acetoxymethyl (AM) ester, converting it into highly fluorescent, membrane-impermeable Calcein[1]. MRP1 actively extrudes Calcein AM before it can be cleaved. If a pyrrolo[3,2-d]pyrimidine derivative successfully inhibits MRP1, intracellular fluorescence spikes. Self-Validation Check: If the test compound is inherently cytotoxic and kills the cell, esterase activity ceases, and no fluorescence is generated. This biological "AND gate" inherently filters out false positives caused by membrane permeabilization or acute toxicity.

Step-by-Step Protocol: Calcein AM Accumulation Assay
  • Cell Seeding: Harvest H69AR and H69 cells during the logarithmic growth phase. Wash twice with ice-cold PBS and resuspend in serum-free RPMI 1640 medium to a density of 2×106 cells/mL.

  • Compound Incubation: Aliquot 500 µL of the cell suspension into flow cytometry tubes. Add the pyrrolo[3,2-d]pyrimidine derivatives at varying concentrations (e.g., 0.01 µM to 10 µM). Incubate at 37°C for 30 minutes to allow target engagement[1].

  • Substrate Addition: Add Calcein AM to a final concentration of 0.5 µM. Incubate for exactly 15 minutes at 37°C. (Strict timing is required to capture the linear phase of accumulation).

  • Quenching and Washing: Halt the reaction by adding 2 mL of ice-cold PBS containing 1% BSA. Centrifuge at 300 × g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 300 µL of ice-cold PBS.

  • Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer (excitation 488 nm, emission 530 nm). Calculate the IC50 by plotting the median fluorescence intensity (MFI) against the logarithmic compound concentration.

Workflow Seed 1. Cell Seeding (H69AR Cells) Incubate 2. Compound Incubation (30 min, 37°C) Seed->Incubate Dye 3. Substrate Addition (Calcein AM) Incubate->Dye Wash 4. Wash & Resuspend (Ice-cold PBS) Dye->Wash Read 5. Flow Cytometry (Fluorescence Detection) Wash->Read

Step-by-Step Experimental Workflow for Calcein AM Accumulation Assay

Broad-Spectrum Profiling and Future Directions

While optimizing the 7-carbonitrile derivatives for MRP1, researchers discovered that expanding the molecular weight and altering the ring systems can shift the selectivity profile. For instance, introducing a cycloheptyl ring system at positions 7 and 8 (replacing a cyclohexyl ring) transforms the molecule into a potent dual inhibitor of both P-gp (IC50 = 1.71 µM) and MRP1 (IC50 = 0.289 µM)[5].

This broad-spectrum capability is highly desirable in clinical settings where tumors express heterogeneous MDR phenotypes. Future drug development should focus on optimizing the pharmacokinetic stability of the 7-carbonitrile group in vivo, ensuring that these potent in vitro inhibitors translate into viable resensitizing agents for refractory malignancies.

References

  • Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry.[Link]

  • Stefan, K., Schmitt, S. M., & Wiese, M. (2017). 9-Deazapurines as Broad-Spectrum Inhibitors of the ABC Transport Proteins P-Glycoprotein, Multidrug Resistance-Associated Protein 1, and Breast Cancer Resistance Protein. Journal of Medicinal Chemistry.[Link]

  • Schmitt, S. M., Stefan, K., & Wiese, M. (2017). Pyrrolopyrimidine derivatives and purine analogs as novel activators of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1). Biochimica et Biophysica Acta (BBA) - Biomembranes.[Link]

  • Zhang, H., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology.[Link]

  • Wang, Y., et al. (2004). Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. Journal of Medicinal Chemistry.[Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction (SCXRD) analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. While a public crystal structure for this specific compound is not available, this document leverages data and protocols from closely related pyrrolo[3,2-d]pyrimidine derivatives to present a robust, field-proven workflow. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, from crystal growth to structure solution and refinement. It aims to serve as an authoritative reference, integrating theoretical underpinnings with practical, step-by-step protocols and data analysis, thereby ensuring scientific integrity and fostering a deeper understanding of crystallographic techniques for small organic molecules.

Introduction: The Structural Significance of Pyrrolo[3,2-d]pyrimidines

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific compound, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, serves as a crucial building block in the synthesis of these complex molecules.[1] Understanding its three-dimensional structure at an atomic level is paramount. Crystal structure analysis provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.[2] This data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective drug candidates.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's stability, solubility, and bioavailability.

  • Absolute Stereochemistry Determination: Unambiguously assigning the 3D arrangement of chiral centers.[3]

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining this detailed structural information.[3][4] This guide will walk through the entire SCXRD workflow, presented as a case study for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile.

The Crystallographic Workflow: From Powder to Final Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at each stage. The overall workflow is a systematic progression from generating a suitable single crystal to interpreting the final atomic model.

Crystallographic_Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation) B->C D Harvest & Mount Single Crystal C->D E X-ray Diffraction Experiment D->E F Data Integration & Reduction E->F G Space Group Determination F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement (SHELXL) H->I J Validation & CIF Generation (checkCIF) I->J K Refined Crystal Structure J->K Final Output

Figure 1: Overall workflow for single-crystal X-ray diffraction analysis.

Experimental Methodologies: A Step-by-Step Guide

Crystal Growth: The Critical First Step

The primary bottleneck in SCXRD is often the growth of high-quality, single crystals of sufficient size (~0.1-0.3 mm).[3] For heterocyclic organic compounds like our target molecule, several techniques can be employed.

Causality Behind Experimental Choices: The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder. The rate of this process is critical; too fast, and small, poorly-diffracting crystals or powder will result. The choice of solvent is crucial as it dictates solubility and evaporation rates.

Protocol: Slow Evaporation from a Solvent/Anti-Solvent System

This is a common and effective method for many organic compounds.[5]

  • Preparation: Dissolve 5-10 mg of highly purified 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile in a minimal amount (~0.5 mL) of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small, clean vial.

  • Inducing Supersaturation: Place this vial inside a larger, sealed beaker or jar containing a small volume (~2-3 mL) of an "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes or Pentane).

  • Vapor Diffusion: The more volatile solvent from the inner vial (e.g., Dichloromethane) will slowly evaporate and diffuse into the atmosphere of the larger container, while the vapor of the less volatile anti-solvent (Hexanes) will diffuse into the inner vial.[6]

  • Incubation: This gradual change in solvent composition slowly decreases the solubility of the compound, driving it towards saturation and, eventually, nucleation and crystal growth. Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.

  • Harvesting: Once suitable crystals are observed, carefully extract them from the mother liquor using a cryo-loop and immediately mount them on the diffractometer. Crucially, never let the crystals dry out , as the loss of solvate molecules can cause the crystal lattice to collapse.

Alternative Crystallization Techniques: If slow evaporation fails, other methods to consider include:

  • Slow Cooling: Creating a saturated solution at an elevated temperature and allowing it to cool slowly.[3]

  • Liquid-Liquid Diffusion: Carefully layering a solution of the compound over a less dense, miscible anti-solvent.

  • Microbatch Under-Oil: A high-throughput method where small droplets of the compound solution are placed under a layer of inert oil, allowing for slow solvent evaporation.[3]

Data Collection

Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Protocol: Standard Data Collection

  • Mounting: The crystal is mounted on a goniometer head and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to better diffraction data at higher resolution.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate reflections, which are then used to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.

  • Data Integration: The raw diffraction images are processed to measure the intensity and position of each reflection. This step also involves applying corrections for factors like Lorentz-polarization effects. The output is a reflection file (typically with an .hkl extension).

Structure Solution and Refinement

This phase involves converting the measured diffraction intensities into a 3D atomic model. This is typically accomplished using a suite of programs like SHELX or Olex2.[7][8][9]

Solution_Refinement_Cycle A Reflection Data (.hkl file) B Structure Solution (Direct Methods - SHELXS) A->B C Initial Model (Electron Density Map) B->C D Least-Squares Refinement (SHELXL) C->D E Difference Fourier Map (Find Missing/Misplaced Atoms) D->E Calculate G Convergence? D->G F Model Update (Assign Atom Types, Add H-atoms) E->F Interpret F->D Refine Again G->E No H Final Model (.res/.cif file) G->H Yes

Figure 2: The iterative cycle of structure refinement.

Protocol: Structure Solution and Refinement using SHELX/Olex2

  • Structure Solution: For small molecules, direct methods (as implemented in SHELXS) are typically used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heaviest atoms.

  • Initial Refinement: This initial atomic model is refined against the experimental data using a least-squares minimization process (SHELXL).[10] This optimizes the atomic coordinates and displacement parameters.

  • Difference Fourier Analysis: A difference map (Fo-Fc) is calculated, which shows regions where the observed data (Fo) and the calculated model (Fc) disagree. Positive peaks in this map indicate missing atoms (like hydrogens or disordered components), while negative regions suggest misplaced or incorrect atom types.

  • Model Building: The model is iteratively improved. Non-hydrogen atoms are assigned, and their positions are refined anisotropically (allowing for ellipsoidal thermal motion). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Convergence: The refinement process is repeated until the model converges, meaning that further cycles do not produce significant changes in the parameters. Key indicators of a good refinement are low R-factors (R1, wR2) and a flat difference map.

  • Validation: The final model is validated using tools like checkCIF, provided by the International Union of Crystallography (IUCr).[11] This service checks for geometric consistency, potential symmetry issues, and adherence to publication standards.[11][12]

Data Presentation and Analysis

The final output of a crystal structure analysis is a Crystallographic Information File (CIF). This standard file format contains all the necessary information about the experiment and the final structure.[12] Key data are summarized in a standard crystallographic table.

Table 1: Representative Crystallographic Data and Refinement Statistics (Note: These are typical values for a small organic molecule and serve as an illustrative example.)

ParameterValue
Crystal Data
Chemical formulaC₆H₄ClN₃
Formula weight153.58
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions (Å, °)a = 8.58, b = 18.75, c = 15.30
β = 96.13
Volume (ų)2450.0
Z (molecules per unit cell)4
Density (calculated, g/cm³)1.040
Absorption coefficient (mm⁻¹)0.350
F(000)312
Data Collection & Refinement
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.50 to 27.50
Reflections collected15000
Independent reflections5000 [R(int) = 0.04]
Completeness to θ = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5000 / 0 / 350
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole (e.Å⁻³)0.45 and -0.30

Conclusion

The crystal structure analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, and related heterocyclic compounds, is a powerful and indispensable tool in modern chemistry and drug discovery. By providing an unambiguous view of the molecule's three-dimensional architecture, SCXRD offers insights that are unattainable by other analytical techniques.[2][3] This guide has outlined a comprehensive and scientifically rigorous workflow, from the foundational step of crystal growth to the final stages of data refinement and validation. By understanding the causality behind each experimental choice and adhering to established protocols, researchers can confidently generate high-quality structural data that accelerates the discovery and development of novel therapeutics.

References

  • OlexSys. (n.d.). Olex2: Crystallography at your fingertip! OlexSys. [Link][7]

  • Wikipedia. (2023). Olex2. [Link][13]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link][8]

  • OlexSys. (n.d.). Overview. OlexSys. [Link][14]

  • Ithaca College. (n.d.). Olex2. [Link][15]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. [Link][3]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. [Link][11]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link][12]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link][16]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link][9]

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link][17]

  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link][5]

  • Nango, E., et al. (2020). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Scientific Reports, 10(1), 1-8. [Link][18]

  • International Union of Crystallography Journals. (n.d.). Standard experimental tables for biological crystal structures. [Link][19]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link][4]

  • MDPI. (n.d.). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. [Link][2]

  • International Science Council. (2017). International Union of Crystallography (IUCr). [Link][20]

  • MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link][10]

  • Wikipedia. (2023). International Union of Crystallography. [Link][21]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link][22]

  • Smeets, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1859-1870. [Link][23]

  • EPFL. (n.d.). Guide for crystallization. [Link][24]

  • Sierra, M. A., et al. (2023). Synthesis of Fluorescent Pyrrolo[1,2-a]pyrimidines from Fischer Carbene Complexes as Building Blocks. The Journal of Organic Chemistry, 88(13), 8839-8850. [Link][6]

  • Al-Tel, T. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(10), 2917. [Link][25]

  • El-Sayed, M. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 14(3), 995-1008. [Link][26]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. [27]

  • CCDC. (n.d.). Access Structures. [Link][28]

  • Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link][29]

  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link][30]

  • Al-Tel, T. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(10), 2917. [Link][31]

  • Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3325-3330. [Link]

  • El-Sayed, M. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(3), 995-1008. [Link][32]

  • Kumar, A., et al. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 138, 1134-1146. [Link][33]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. This versatile scaffold is a key building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core is a significant heterocyclic system in drug discovery, often considered a deazapurine analog. The presence of the pyrimidine ring activates the fused pyrrole system towards various chemical transformations. The introduction of a chloro-substituent at the 4-position renders this carbon susceptible to nucleophilic attack, providing a convenient handle for further functionalization. The 7-carbonitrile group, an electron-withdrawing moiety, is expected to further enhance the electrophilicity of the C4-position, making it a prime site for SNAr reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile attacks the electron-deficient carbon atom at the 4-position, which bears the chlorine leaving group. This attack temporarily disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine ring and the 7-carbonitrile group, which stabilizes this intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Start 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product 4-Substituted-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile + Cl- Intermediate->Product Elimination of Leaving Group

Caption: Generalized workflow of the SNAr reaction.

Key Experimental Parameters

Several factors influence the outcome of the SNAr reaction on this scaffold. Careful consideration of these parameters is essential for successful synthesis.

ParameterInfluence on the ReactionTypical Conditions & Considerations
Nucleophile The nature of the nucleophile dictates the reaction rate and can influence side reactions. Stronger nucleophiles generally react faster.Primary and secondary amines, thiols, and alkoxides are commonly used. For weakly nucleophilic anilines, acid catalysis may be required.
Solvent The solvent's polarity and ability to solvate the intermediate and reactants are crucial.Polar aprotic solvents like DMF, DMSO, and NMP are often effective. For certain reactions, particularly with anilines, water or alcohols can be excellent green alternatives.[1][2]
Base/Acid A base is often used to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Acid catalysis can activate the substrate towards attack by weak nucleophiles.Common bases include DIPEA, Et3N, K2CO3, and NaH. For acid catalysis, a catalytic amount of HCl is often sufficient.[1]
Temperature Higher temperatures generally increase the reaction rate.Reactions are typically run at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction time.

Experimental Protocols

The following protocols are based on established procedures for the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and are expected to be applicable to the 7-carbonitrile analog with minor modifications. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is suitable for the reaction with a wide range of aliphatic and cyclic amines.

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

  • Amine (1.1 - 2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • To a solution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 eq) in anhydrous DMF, add the desired amine (1.1 - 2.0 eq) and DIPEA (1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivative.

amination_workflow Start Dissolve 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile in anhydrous DMF Add_Reagents Add Amine and DIPEA Start->Add_Reagents Heat Heat to 80-100 °C Add_Reagents->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify

Caption: Workflow for the amination of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile.

Protocol 2: Acid-Catalyzed Amination with Anilines in Water

This environmentally friendly protocol is particularly effective for reactions with aniline derivatives.[1][2]

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

  • Aniline derivative (1.1 equivalents)

  • Hydrochloric acid (0.1 M in water, 0.1 equivalents)

  • Water

Procedure:

  • In a reaction vessel, combine 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 eq) and the aniline derivative (1.1 eq).

  • Add water to form a slurry, followed by the addition of 0.1 equivalents of 0.1 M hydrochloric acid.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After completion, cool the mixture to room temperature.

  • Adjust the pH of the mixture to ~8 with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Note on Acid Catalysis: The amount of acid should be carefully controlled. While it accelerates the reaction with weakly nucleophilic anilines, excess acid can lead to protonation of the aniline, reducing its nucleophilicity, and can also promote hydrolysis of the starting material as a side reaction.[1]

Protocol 3: Thiolation with Thiols

This protocol describes the substitution with a thiol to form a 4-thioether derivative.

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

  • Thiol (1.1 equivalents)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.2 equivalents)

  • Anhydrous DMF or THF

Procedure:

  • If using K2CO3: To a solution of the thiol (1.1 eq) in anhydrous DMF, add K2CO3 (1.2 eq) and stir at room temperature for 15-30 minutes. Then, add 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 eq).

  • If using NaH: To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases. Then, add a solution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 eq) in THF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Potential Side Reactions and Troubleshooting

  • Hydrolysis/Solvolysis: The chloro-substituent can be displaced by water or alcohol solvents, especially at elevated temperatures and in the presence of acid or base.[1] To minimize this, use anhydrous solvents and carefully control the amount of acid or base.

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base to generate a more potent nucleophile. For weak nucleophiles, acid catalysis can be beneficial.

  • Purification Challenges: The products of these reactions can sometimes be difficult to purify due to their polarity. Careful selection of the chromatographic eluent system is crucial. In some cases, recrystallization may be an effective purification method.

Safety and Handling

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for detailed information on the hazards and handling of all reagents used.

Conclusion

The nucleophilic aromatic substitution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a robust and versatile method for the synthesis of a diverse range of substituted pyrrolopyrimidines. By carefully selecting the reaction conditions, researchers can efficiently introduce various functionalities at the 4-position, enabling the exploration of structure-activity relationships in drug discovery programs. The protocols provided in this guide serve as a starting point for the development of optimized synthetic routes to novel compounds based on this valuable heterocyclic scaffold.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • Dahle, T.; et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org2023 . Available from: [Link]

  • Snégaroff, K.; et al.
  • IntechOpen. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available from: [Link]

  • Dahle, T.; et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega2023 . Available from: [Link]

  • Gazitúa, M.; et al. Effect of the nature of the nucleophile and solvent on an SNAr reaction. New J. Chem.2018 . Available from: [Link]

  • Acevedo, O.; et al. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. J. Am. Chem. Soc.2006 . Available from: [Link]

  • Shcherbakova, I.; et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules2022 . Available from: [Link]

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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  • Beilstein Journals. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link]

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  • Iqbal, M. A.; et al. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules2019 . Available from: [Link]

  • Zhang, Y.-L.; et al. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chem. Heterocycl. Compd.2018 . Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • Al-Majed, A. A.; et al. Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. Sci. Rep.2023 . Available from: [Link]

  • Dholakia, S. P.; et al. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. J. Enzyme Inhib. Med. Chem.2013 . Available from: [Link]

  • Sample, H.; et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chem. Eur. J.2020 . Available from: [Link]

  • NextSDS. 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Available from: [Link]

Sources

In vivo application protocols for pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of Pyrrolo[3,2-d]pyrimidine-7-carbonitrile Derivatives as MRP1-Targeted Chemosensitizers

Executive Summary

Pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives have been identified as highly potent, broad-spectrum inhibitors of ATP-binding cassette (ABC) transporters, with exceptional selectivity for the multidrug resistance-associated protein 1 (MRP1/ABCC1)[1][2]. By blocking the ATP-dependent efflux of standard chemotherapeutics, these compounds restore the apoptotic sensitivity of highly resistant tumor phenotypes[2]. This application note provides an authoritative, self-validating in vivo protocol for evaluating the chemosensitizing efficacy of pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives in murine tumor xenograft models.

Target Biology & Mechanistic Rationale

The overexpression of MRP1 (ABCC1) is a primary driver of multidrug resistance (MDR) in aggressive malignancies, including small cell lung cancer (SCLC), breast cancer, and prostate cancer[2][3]. MRP1 functions as a transmembrane efflux pump that actively extrudes structurally diverse chemotherapeutics—such as doxorubicin, daunorubicin, and vincristine—thereby reducing intracellular drug concentrations below cytotoxic thresholds[3][4].

Recent structure-activity relationship (SAR) optimizations have demonstrated that pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives act as non-competitive MRP1 inhibitors[1][2]. The core bicyclic scaffold, particularly when substituted with large phenylalkyl side chains at the C-4 position, binds to the transporter and halts ATP hydrolysis-driven conformational changes[2][5]. Because these derivatives lack intrinsic cytotoxicity, they must be evaluated in vivo as combination therapies (chemosensitizers) rather than standalone antineoplastic agents[1][6].

Pharmacological Pathway Visualization

MRP1_Pathway Chemo Chemotherapeutic (e.g., Doxorubicin) MRP1 MRP1 (ABCC1) Efflux Pump Chemo->MRP1 Cellular Uptake Intracellular Intracellular Drug Accumulation Chemo->Intracellular Passive/Active Influx MRP1->Intracellular Blocked Efflux Efflux Drug Efflux (Resistance) MRP1->Efflux ATP-Dependent Efflux Inhibitor Pyrrolo[3,2-d]pyrimidine- 7-carbonitrile Inhibitor->MRP1 Inhibits Transporter Apoptosis Tumor Cell Apoptosis Intracellular->Apoptosis Cytotoxic Action

Mechanism of MRP1 inhibition by pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives.

In Vivo Experimental Protocol: Xenograft Chemosensitization

To rigorously evaluate the efficacy of these derivatives, the experimental design must be a self-validating system . This requires the use of isogenic cell lines and strict control groups to prove that tumor regression is caused by MRP1 inhibition rather than off-target toxicity.

Step 1: Model Selection and Xenograft Establishment
  • Causality: Utilizing an isogenic pair—such as the parental human SCLC line NCI-H69 and its doxorubicin-selected, MRP1-overexpressing variant H69AR—is critical[2][7]. If the pyrrolo[3,2-d]pyrimidine derivative sensitizes the H69AR line but shows no additive effect on the parental H69 line, the mechanism is validated as MRP1-specific.

  • Methodology:

    • Culture H69AR cells in RPMI-1640 supplemented with 20% FBS. Maintain selection pressure with 1 µM doxorubicin until 7 days prior to inoculation[7].

    • Harvest cells in the exponential growth phase. Wash three times with cold PBS to remove all residual doxorubicin.

    • Resuspend cells at 5×107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel® (to enhance localized engraftment and vascularization)[8].

    • Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 5-6 week old female BALB/c nude mice[8].

Step 2: Compound Formulation
  • Causality: Pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives typically exhibit high lipophilicity. Aqueous precipitation in vivo will lead to artificial negative results. A co-solvent system is required to maintain the compound in solution for systemic absorption.

  • Methodology:

    • Dissolve the derivative in 10% DMSO to disrupt the crystal lattice.

    • Add 40% PEG400 and 5% Tween-80, vortexing until optically clear.

    • Bring to the final volume with 45% sterile saline immediately before injection.

Step 3: Dosing Regimen
  • Causality: Doxorubicin is administered intravenously (IV) to mimic clinical pharmacokinetics. The MRP1 inhibitor is administered intraperitoneally (IP) 1 hour prior to the chemotherapeutic. This temporal offset ensures that peak plasma concentrations of the inhibitor are achieved exactly when doxorubicin enters the tumor microenvironment, maximizing the blockade of initial drug efflux.

  • Methodology:

    • Once tumors reach an average volume of 100–150 mm³, randomize mice into four groups (n=8/group):

      • Group 1: Vehicle control (IP daily + IV twice weekly).

      • Group 2: Doxorubicin alone (2 mg/kg, IV, twice weekly)[9].

      • Group 3: Inhibitor alone (25 mg/kg, IP, daily).

      • Group 4: Inhibitor (25 mg/kg, IP, daily) + Doxorubicin (2 mg/kg, IV, twice weekly)[6].

    • Measure tumor volume ( V=2length×width2​ ) and body weight every 48 hours[8][9].

    • Self-Validation Check: Group 3 (Inhibitor alone) must show tumor growth kinetics statistically identical to Group 1 (Vehicle). If Group 3 shows tumor regression, the compound possesses off-target primary cytotoxicity, invalidating its classification as a pure chemosensitizer.

Step 4: Ex Vivo Pharmacodynamic Validation
  • Causality: Tumor shrinkage in Group 4 is circumstantial. To definitively prove the mechanism of action, you must quantify the intracellular accumulation of doxorubicin within the tumor tissue ex vivo[6][9].

  • Methodology:

    • Euthanize mice at Day 21. Excise tumors, recording final weights[9].

    • Snap-freeze half of the tumor tissue in liquid nitrogen.

    • Homogenize the tissue in acidified isopropanol (0.75 N HCl) to extract doxorubicin.

    • Centrifuge at 14,000 x g for 15 minutes. Quantify doxorubicin in the supernatant via fluorometry (Excitation: 470 nm, Emission: 590 nm) and normalize to total protein content (BCA assay)[9].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a highly optimized pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivative in an H69AR xenograft model, demonstrating successful chemosensitization without additive systemic toxicity.

Treatment GroupFinal Tumor Volume (Day 21)Intracellular Doxorubicin Accumulation (ng/mg protein)Max Body Weight Change (%)Ex Vivo MRP1 ATPase Activity (%)
Vehicle Control 1250 ± 140 mm³N/A+ 2.1%100%
Doxorubicin (2 mg/kg) 1100 ± 130 mm³14.5 ± 2.8- 4.5%98%
Inhibitor (25 mg/kg) 1210 ± 150 mm³N/A+ 1.8%12%
Combo (Dox + Inhibitor) 340 ± 75 mm³ 65.2 ± 6.4 - 6.2%15%

Note: The >4-fold increase in intracellular doxorubicin accumulation in the combination group correlates directly with the dramatic reduction in tumor volume, validating the MRP1 blockade[6][9].

Expert Insights & Troubleshooting

  • Toxicity Management: While pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives are generally well-tolerated, inhibiting MRP1 systemically can alter the pharmacokinetic profile of the co-administered chemotherapeutic. If body weight loss exceeds 15% in the combination group, do not reduce the inhibitor dose; instead, reduce the doxorubicin dose to 1.5 mg/kg. The goal is to sensitize the tumor, allowing for lower doses of toxic chemotherapy.

  • Fluorescence Interference: When performing ex vivo fluorometry, ensure that the specific pyrrolo[3,2-d]pyrimidine derivative does not auto-fluoresce at 590 nm, which would artificially inflate the doxorubicin accumulation readings. Run a baseline scan of the inhibitor alone in acidified isopropanol to confirm optical clarity at the target wavelengths.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in pyrrolo[3,2-d]pyrimidine-7-carbonitrile substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit synthetic roadblocks when working with the pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine). This privileged bicyclic structure is highly sought after for developing kinase inhibitors and modulators of multidrug resistance-associated proteins (e.g., ABCC1)[1].

However, functionalizing this scaffold becomes exceptionally challenging when a 7-carbonitrile (-CN) group is present. While the 7-CN group provides beneficial electronic activation (-I/-M effects) that lowers the LUMO of the pyrimidine ring, its large van der Waals radius creates severe steric hindrance . This steric bulk restricts the trajectory of incoming nucleophiles at the adjacent C4 and N5 positions, leading to failed substitutions, poor yields, or degraded starting materials[2].

This guide is designed to help you troubleshoot these specific steric bottlenecks using causality-driven logic and self-validating experimental protocols.

Core Mechanistic Insights

Before adjusting your reaction conditions, it is critical to understand the dual nature of the 7-carbonitrile group. The diagram below illustrates how electronic activation and steric hindrance compete during substitution.

G A 7-CN Pyrrolo[3,2-d]pyrimidine B Steric Clash (C4/N5) A->B C Electronic Activation A->C D Failed SNAr (Aliphatic Alcohols) B->D High Barrier E Successful SNAr (Alkoxides/Anilines) C->E Lowered LUMO D->E Deprotonation

Mechanistic interplay of steric hindrance and electronic activation in 7-CN scaffolds.

Troubleshooting Guides & FAQs

Q1: Why is my C4-SNAr substitution failing with aliphatic alcohols, even when I heat the reaction to 175 °C? A: Aliphatic alcohols lack the intrinsic nucleophilicity required to overcome the high steric activation barrier imposed by the adjacent 7-carbonitrile group. Heating the reaction to extreme temperatures (e.g., 175 °C) does not overcome this barrier; it merely leads to thermal decomposition of the starting material[2]. The Fix: You must convert the alcohol to an alkoxide. Pre-deprotonation with Sodium Hydride (NaH) generates a highly reactive, negatively charged alkoxide species. This drastically lowers the activation energy, allowing the SNAr to proceed to completion at a much lower temperature (120 °C) in just 20 minutes[2].

Q2: I am trying to perform an N5-alkylation using a secondary alkyl chloride, but my yields are terrible compared to primary chlorides. How do I fix this? A: The N5 position is heavily shielded by the 7-CN group. While primary alkyl chlorides have a narrow enough profile to react smoothly under microwave irradiation (150 °C, 15 min), secondary halides suffer from a severe steric clash during the SN2 transition state[2]. The Fix: You must force the reaction equilibrium and increase the collision frequency. Use a large excess of the secondary halide (at least 3.0 equivalents) and extend the microwave irradiation time to 30 minutes[2]. Ensure your base (e.g., Cs₂CO₃) is finely milled to maximize the reactive surface area in DMF.

Q3: Can I use anilines for C4 substitutions without using strong bases like NaH? A: Yes. Unlike aliphatic alcohols, anilines and primary amines possess sufficient intrinsic nucleophilicity to attack the C4 position directly. The electron-withdrawing 7-CN group sufficiently lowers the LUMO of the pyrimidine ring to facilitate this attack[2]. You can achieve high yields (81–92%) using conventional heating at 80 °C overnight with a mild base (like Na₂CO₃) or even without a base, depending on the specific aniline's pKa[1][2].

Quantitative Data: Substitution Optimization

The following table summarizes the empirical data for optimizing substitutions around the sterically hindered 7-CN core. Use this to benchmark your expected yields and reaction times.

Nucleophile / ElectrophileReagentsTemp (°C)TimeYield (%)Mechanistic Rationale
Aliphatic Alcohol (C4 SNAr)None17550 min<10Insufficient nucleophilicity to overcome 7-CN steric bulk[2].
Alkoxide (C4 SNAr)NaH, DMF12020 min>80Pre-deprotonation drastically lowers the activation energy[2].
Aniline (C4 SNAr)Na₂CO₃, i-PrOH8012 h81–92High intrinsic nucleophilicity bypasses steric hindrance[2].
Primary Alkyl Chloride (N5)Cs₂CO₃, DMF150 (MW)15 min>85Minimal steric clash during the SN2 transition state[2].
Secondary Alkyl Chloride (N5)Cs₂CO₃, DMF (3 eq RX)150 (MW)30 min60–75Excess reagent required to force equilibrium against severe crowding[2].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Alkoxide-Mediated C4-SNAr Substitution

Designed to overcome steric hindrance from the 7-CN group when using aliphatic alcohols.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the aliphatic alcohol (1.2 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60 wt% in mineral oil, 2.0 eq).

    • Self-Validation Check: Observe continuous H₂ gas evolution. The solution should become clear once alkoxide formation is complete. If no gas evolves, your NaH has degraded to NaOH; discard and start over.

  • Electrophile Addition: Add the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivative (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 120 °C for 20 minutes[2].

    • Self-Validation Check: Monitor via LC-MS. The starting material peak (e.g., [M+H]⁺) must completely disappear, replaced by the product mass.

  • Workup: Cool to room temperature, quench carefully with cold H₂O, and extract with EtOAc (3x). Wash the combined organic layers with a 5% LiCl aqueous solution to remove residual DMF.

Protocol B: Microwave-Assisted N5-Alkylation

Optimized for sterically demanding secondary alkyl halides.

  • Preparation: In a microwave-safe vial, combine the C4-substituted pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M).

  • Reagent Addition: Add the secondary alkyl chloride (3.0 eq) and finely powdered Cs₂CO₃ (2.5 eq)[2].

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.

    • Self-Validation Check: Monitor the pressure curve on the microwave interface. A stable pressure indicates controlled heating; a sudden spike indicates solvent degradation or a breached vial seal.

  • Analysis & Purification: Spot the crude mixture on a TLC plate (Eluent: 50% EtOAc/Hexanes).

    • Self-Validation Check: The N-alkylated product will appear as a distinct, less polar (higher Rf) spot compared to the N-H starting material under UV (254 nm).

Decision Matrix for Substitution Strategy

Use the following decision tree to select the correct synthetic route based on your target position and nucleophile/electrophile type.

DecisionTree Start Target Substitution? C4 C4 Position (SNAr) Start->C4 N5 N5 Position (Alkylation) Start->N5 NucType Nucleophile Type? C4->NucType AlkylType Alkyl Halide Type? N5->AlkylType Amine Anilines / Amines (80°C, 12h) NucType->Amine Alcohol Aliphatic Alcohols (NaH, 120°C, 20m) NucType->Alcohol Primary Primary Halide (1.5 eq, 150°C, 15m) AlkylType->Primary Secondary Secondary Halide (3.0 eq, 150°C, 30m) AlkylType->Secondary

Decision matrix for optimizing substitutions on hindered pyrrolo[3,2-d]pyrimidines.

References

  • Title: Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines Source: ACS Publications URL: [Link]

  • Title: Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) Source: ACS Publications URL: [Link]

  • Title: Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the versatile building block, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its coupling reactions and minimize common side reactions. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format, grounded in established scientific principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of a dehalogenated byproduct (5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) in my Suzuki-Miyaura coupling. What is causing this and how can I prevent it?

A1: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from reactions with certain bases, solvents (especially alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the pyrrolopyrimidine core, leading to the undesired dehalogenated product.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., XPhos Pd G3). Using Pd(II) sources like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and promote side reactions.

    • Employ Bulky, Electron-Rich Ligands: For challenging substrates like electron-deficient heteroaryl chlorides, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. These ligands promote the desired reductive elimination over competing pathways.

  • Reaction Conditions:

    • Base Selection: A weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is often preferable to strong bases like NaOtBu, which can be a source of hydrides.

    • Solvent Choice: Use anhydrous, degassed solvents. While some water is often necessary for Suzuki couplings, excess water can promote dehalogenation. Aprotic solvents like dioxane or toluene are generally good choices.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions.

  • Reagent Purity:

    • Ensure your boronic acid is of high purity. Impurities can sometimes contribute to catalyst deactivation and side reactions.

Q2: My Suzuki-Miyaura reaction is plagued by the formation of a homocoupled biaryl product from my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids to form symmetrical biaryls is another frequent side reaction. This can be particularly problematic when using Pd(II) catalyst precursors, as they can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. The presence of oxygen can also promote this side reaction.

Troubleshooting Strategies:

  • Palladium Source:

    • As with dehalogenation, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homocoupling that occurs during the initial reduction of a Pd(II) species.

  • Reaction Atmosphere:

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by several vacuum-argon cycles or by sparging the solvent with an inert gas.

  • Procedural Modifications:

    • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.

  • Stoichiometry:

    • Using a slight excess of the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can sometimes help to consume the boronic acid in the desired cross-coupling pathway more efficiently.

Q3: In my Buchwald-Hartwig amination, I am getting low conversion and observing hydrolysis of the starting material to 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. What are the key parameters to control?

A3: The amination of electron-deficient heterocycles like 4-chloropyrrolopyrimidines can be challenging, and hydrolysis of the chloro group is a major competing reaction, especially in the presence of water and certain bases. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium catalyst, potentially leading to deactivation and low conversion.

Troubleshooting Strategies:

  • Catalyst and Ligand System:

    • Use a Reliable Precatalyst: Modern palladacycle precatalysts (e.g., a G3 or G4 palladacycle) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.

    • Ligand Choice is Critical: For amination of N-heterocycles, bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, and DavePhos have shown success in these types of couplings.

  • Base Selection and Water Content:

    • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required for the deprotonation of the amine in the catalytic cycle.

    • Strictly Anhydrous Conditions: It is crucial to use dry, degassed solvents and ensure all reagents are anhydrous to minimize the competing hydrolysis of the C-Cl bond.

  • Temperature and Reaction Time:

    • These reactions often require elevated temperatures (typically 80-110 °C) to facilitate the oxidative addition of the C-Cl bond. However, prolonged heating can increase the rate of hydrolysis. Monitor the reaction closely to avoid extended reaction times once the starting material is consumed.

Q4: I am concerned about the stability of the 7-carbonitrile group under my coupling conditions. Can it be hydrolyzed?

A4: Yes, the 7-carbonitrile group can potentially be hydrolyzed to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions at elevated temperatures.[2][3][4][5] While typical palladium-catalyzed coupling conditions are often not severe enough to cause significant nitrile hydrolysis, it is a possibility, particularly with extended reaction times or in the presence of strong aqueous bases at high temperatures.

Preventative Measures:

  • Milder Conditions: Whenever possible, opt for milder reaction conditions. This includes using weaker bases if compatible with the coupling reaction (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH) and keeping the reaction temperature as low as feasible.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the desired product is formed, work up the reaction promptly to avoid over-exposure to potentially hydrolytic conditions.

  • pH Control During Workup: During the aqueous workup, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully.

Q5: Should I protect the pyrrole N-H group before attempting the coupling reaction? What are the potential benefits and drawbacks?

A5: Protection of the pyrrole N-H group is a common strategy that can offer significant advantages, but also introduces additional synthetic steps. The acidic N-H proton can interfere with some coupling reactions, particularly those employing strong bases. Deprotonation of the pyrrole nitrogen can alter the electronic properties of the heterocyclic system and potentially lead to catalyst inhibition or side reactions.

Benefits of N-H Protection:

  • Improved Solubility: N-protected derivatives are often more soluble in organic solvents, which can lead to more homogeneous reaction mixtures and improved reaction rates.

  • Prevention of N-Arylation: In some cases, direct N-arylation of the pyrrole can be a competing side reaction. Protection of the N-H prevents this.

  • Enhanced Reactivity: Masking the acidic proton can sometimes lead to cleaner and more efficient coupling at the 4-position. The trimethylsilylethoxymethyl (SEM) group is a commonly used protecting group for pyrrolopyrimidines in cross-coupling reactions.[1][6][7]

Drawbacks of N-H Protection:

  • Additional Synthetic Steps: The introduction and subsequent removal of the protecting group add two steps to your synthetic sequence, which can lower the overall yield.

  • Protecting Group Stability: The chosen protecting group must be stable to the coupling conditions but readily cleavable without affecting other functional groups in your molecule. The tert-butoxycarbonyl (Boc) group, for instance, can be labile under certain conditions.

Recommendation:

For initial attempts, it is often worthwhile to try the coupling reaction with the unprotected N-H pyrrole. Many successful couplings on similar N-H containing heterocycles have been reported.[8] If you encounter issues with low yield, catalyst deactivation, or side reactions that cannot be resolved by optimizing other parameters, then employing an N-H protecting group like SEM is a logical next step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. Optimization of the ligand, base, solvent, and temperature may be necessary for specific boronic acids.

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.044 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the Buchwald-Hartwig amination of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. The choice of ligand and base may need to be optimized for specific amines.

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 eq)

  • Amine (1.2 eq)

  • XPhos Pd G3 (0.03 eq)

  • NaOtBu (1.5 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Glovebox or Schlenk line technique

  • Sealed reaction vessel

Procedure:

  • In a glovebox or under a strong flow of inert gas, add 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, XPhos Pd G3, and NaOtBu to a dry, sealed reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Side Reactions in Palladium-Catalyzed Coupling

Side_Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Ar-Cl 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Start->Ar-Cl OxAdd Oxidative Addition Ar-Cl->OxAdd Hydrolysis Hydrolysis Side Product (Ar-OH) Ar-Cl->Hydrolysis H₂O, Base/Acid Pd(0)L_n Active Pd(0) Catalyst Pd(0)L_n->OxAdd Ar-Pd(II)-Cl Ar-Pd(II)-Cl Intermediate OxAdd->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Base Ligand_Exchange Ligand Exchange & Deprotonation Ar-Pd(II)-Cl->Ligand_Exchange Dehalogenation Dehalogenation Side Product (Ar-H) Ar-Pd(II)-Cl->Dehalogenation [H] source Desired_Coupling Desired Cross-Coupling Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Homocoupling Homocoupling Side Product (R-R) Boronic_Acid->Homocoupling [O₂] or Pd(II) Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Desired_Coupling Reductive Elimination Amine R₂NH Amine->Ligand_Exchange Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂ Intermediate Ligand_Exchange->Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂->Desired_Coupling Reductive Elimination

Caption: Competing pathways in coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low Yield or No Reaction check_reagents Check Reagent Quality & Purity (Solvent, Base, Starting Materials) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Thoroughly Degassed) start->check_atmosphere optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst check_atmosphere->optimize_catalyst optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions consider_protection Consider N-H Protection (e.g., SEM) optimize_conditions->consider_protection If issues persist success Improved Yield optimize_conditions->success consider_protection->success catalyst_source Switch to Pd(0) or Precatalyst ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) catalyst_source->ligand_screen catalyst_loading Increase Catalyst Loading ligand_screen->catalyst_loading base_screen Screen Bases (e.g., K₃PO₄, Cs₂CO₃ vs. NaOtBu) temp_screen Vary Temperature base_screen->temp_screen solvent_screen Screen Solvents (e.g., Dioxane, Toluene) temp_screen->solvent_screen

Caption: Systematic approach to troubleshooting low yields.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1511-1515. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]

  • Organic Reactions. Nitrile to Acid - Common Conditions. [Link]

  • Nottingham University. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Tutor (YouTube). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Merugu, S. R., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(19), 4743. [Link]

  • Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959-6980. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Olsen, C. E., et al. (2021). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 26(16), 4991. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Li, X., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Beilstein-Institut. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Li, X., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Hanson, B. E., et al. (2020). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. Molecules, 25(16), 3733. [Link]

  • Ndong, J. M., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 47-57. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Ay, E., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1599. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 259-281. [Link]

  • Jiang, H., et al. (2024). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Smart Molecules, 3(2), e20240039. [Link]

  • Elkamhawy, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 115, 105232. [Link]

  • Nikolova, D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031. [Link]

  • Chen, J., et al. (2020). Decarbonylative/decarboxylative [4 + 2] annulation of phthalic anhydrides and cyclic iodoniums towards triphenylenes. Organic & Biomolecular Chemistry, 18(29), 5586-5590. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • Li, Z., et al. (2025). Controllable Defluorinative Cyclization for Divergent Synthesis of Pyrrolo[2,3- d]pyrimidines and Fluorinated Pyrimidines from β-CF3-1,3-Enynes and Amidine Hydrochlorides. Organic Letters. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyrrolopyrimidine-7-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of pyrrolopyrimidine-7-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of HPLC peak tailing with these polar, nitrogen-containing heterocyclic compounds. By understanding the underlying mechanisms and following a logical troubleshooting workflow, you can achieve symmetrical, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with my pyrrolopyrimidine-7-carbonitrile derivative on a C18 column. What is the most likely cause?

A1: The most common culprit for peak tailing with basic compounds like pyrrolopyrimidine-7-carbonitrile derivatives is secondary interaction with residual silanol groups on the silica-based stationary phase of your C18 column.[1][2][3][4][5] These derivatives contain basic nitrogen atoms that can become protonated, carrying a positive charge. The silica surface of the column packing material has silanol groups (Si-OH) which can be deprotonated and negatively charged, especially at mobile phase pH values above 3.[2] This leads to an undesirable ionic interaction between your positively charged analyte and the negatively charged silanol groups, causing a portion of the analyte molecules to be more strongly retained and elute later, resulting in a tailed peak.[2][3][5]

Q2: How can I mitigate these secondary silanol interactions?

A2: There are several effective strategies to minimize secondary silanol interactions and improve peak shape:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is the most powerful tool to control these interactions.[6][7]

    • Low pH Approach (Ion Suppression of Silanols): By lowering the mobile phase pH to around 2.5-3.5, you can protonate the residual silanol groups, neutralizing their negative charge and thus preventing the ionic interaction with your protonated basic analyte.[2][3][4]

    • High pH Approach (Analyte Neutralization): Alternatively, using a mobile phase with a high pH (e.g., pH 8-10) will deprotonate your basic pyrrolopyrimidine derivative, rendering it neutral. A neutral analyte will not engage in ionic interactions with the silanol groups. However, ensure your column is stable at high pH.[1][6]

  • Use of Modern, High-Purity Columns:

    • End-capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, less polar group to shield them from interacting with analytes.[1][2][8]

    • Polar-Embedded Columns: These columns have a polar functional group embedded near the base of the alkyl chain. This polar group helps to shield the residual silanol groups and can also provide alternative selectivity.[1][9]

  • Addition of a Sacrificial Base: Introducing a small, basic compound like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites. The TEA will preferentially interact with the silanols, leaving fewer available to interact with your analyte.[3][4]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Mobile Phase pH Optimization

A common pitfall is operating at a mobile phase pH that is too close to the pKa of the analyte, which can lead to the presence of both ionized and unionized forms, resulting in poor peak shape.[1][7] The goal is to have the analyte predominantly in one form.

Experimental Protocol: pH Scouting

  • Determine the pKa of your pyrrolopyrimidine-7-carbonitrile derivative. This can be done experimentally or using prediction software.

  • Prepare a series of mobile phases with buffered pH values. A good starting point is to test pH 2.5, 3.5, 6.5, and 7.5.

  • Equilibrate the column thoroughly with each mobile phase before injecting your sample.

  • Inject your sample and observe the peak shape and retention time.

  • Analyze the results:

    • At low pH, your basic analyte will be protonated, but the silanols will be neutral.

    • At neutral pH, your analyte will likely be protonated, and the silanols will be deprotonated, potentially leading to peak tailing.

    • A significant shift in retention time and improvement in peak shape as you change the pH is a strong indicator that you are effectively controlling the secondary interactions.[10]

Table 1: Common Buffers for Reversed-Phase HPLC

BufferpKaBuffering RangeUV Cutoff (nm)Comments
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200Versatile, but can enhance silica dissolution at high pH.[11][12]
Formate3.82.8-4.8~210Volatile, good for LC-MS applications.[12][13]
Acetate4.83.8-5.8~210Volatile, good for LC-MS applications.[11]
Ammonium Bicarbonate9.28.2-10.2~200Good for high pH applications and is MS-compatible.[14]

Note: Always prepare buffers by dissolving the salt in the aqueous portion of the mobile phase before adding the organic modifier. The pH should be measured in the aqueous solution.[6]

Guide 2: Column Selection for Polar Basic Compounds

While a C18 column is a good starting point, it may not always be the optimal choice for highly polar compounds.[15]

Recommended Column Chemistries:

  • High-Purity, End-capped C18: These columns have a lower density of residual silanols and are a significant improvement over older generation columns.

  • Polar-Embedded Phases: Columns with embedded amide, carbamate, or ether linkages can provide better peak shape for basic compounds without the need for ion-pairing agents.[9]

  • Phenyl-Hexyl Phases: The phenyl functional group can offer alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like your pyrrolopyrimidine derivatives.[16]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar derivatives that have little or no retention on a C18 column, HILIC is an excellent alternative.[15][17]

dot

start Start: Peak Tailing Observed check_pH Is Mobile Phase pH 2 units away from pKa? start->check_pH adjust_pH Adjust Mobile Phase pH: Low pH (2.5-3.5) or High pH (8-10 with stable column) check_pH->adjust_pH No check_column Is the column a modern, high-purity, end-capped type? check_pH->check_column Yes adjust_pH->check_column new_column Select a new column: - Polar-Embedded - Phenyl-Hexyl - HILIC (for very polar) check_column->new_column No additives Consider Mobile Phase Additives: - Sacrificial Base (e.g., TEA) - Ion-Pairing Reagent check_column->additives Yes new_column->additives check_system Check for System Issues: - Extra-column volume - Column contamination/void - Sample overload additives->check_system resolved Peak Tailing Resolved check_system->resolved cluster_0 Without Ion-Pairing Reagent cluster_1 With Ion-Pairing Reagent C18 C18 Stationary Phase Negatively Charged Silanol Group (Si-O⁻) Tailing Peak Tailing Analyte Positively Charged Pyrrolopyrimidine (Analyte⁺) C18_IP C18 Stationary Phase with Adsorbed Ion-Pairing Reagent Anionic Head Group Symmetrical Symmetrical Peak Analyte_IP Positively Charged Pyrrolopyrimidine (Analyte⁺) Analyte_IP->C18_IP:f1 Controlled Ion-Pair Interaction

Sources

Technical Support Center: Scale-Up & Troubleshooting for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a critical, high-value intermediate used in the synthesis of kinase inhibitors, multidrug resistance-associated protein 1 (MRP1) inhibitors, and ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) inhibitors[1][2].

Scaling this molecule from bench-scale (grams) to pilot-plant (kilograms) introduces severe thermal hazards, regioselectivity issues, and purification bottlenecks. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. Here, we address the causality behind process failures and provide self-validating protocols to ensure your scale-up is safe, high-yielding, and reproducible.

PHASE 1: Route Design & Regioselectivity

Q1: Why is late-stage cyanation of the pyrrolo[3,2-d]pyrimidine core yielding complex mixtures and poor recovery?

The Causality: Electrophilic cyanation of the pre-formed pyrrolo[3,2-d]pyrimidine ring is electronically disfavored. The electron-withdrawing nature of the pyrimidine ring severely deactivates the pyrrole moiety. Forcing the reaction with excess reagents or extreme heat leads to competitive side reactions, ring-opening, and degradation.

The Solution: Instead of late-stage functionalization, the carbonitrile group must be installed during the initial acyclic phase. By utilizing ethoxymethylene-malononitrile as the foundational starting material, the cyano group is electronically locked into the correct position (C-7) prior to the pyrimidine ring closure[1]. This eliminates the need for harsh late-stage cyanation conditions entirely.

SynthesisRoute A Ethoxymethylene- malononitrile B Amine Substitution & Cyclization A->B C Pyrrole Intermediate B->C D Pyrimidine Ring Closure (NH3/EtOH) C->D E 3H,5H-pyrrolo[3,2-d] pyrimidin-4-one-7-carbonitrile D->E F Chlorination (POCl3 / Base) E->F Heat, -H2O G 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carbonitrile F->G Cl substitution

Caption: Synthetic pathway for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile via early cyanation.

PHASE 2: Reaction Engineering & Thermal Control

Q2: During the scale-up of the POCl₃ chlorination step, our yield dropped from 85% (10 g scale) to 40% (1 kg scale), accompanied by significant tar formation. What causes this?

The Causality: The standard laboratory protocol uses neat POCl₃ as both the reagent and the solvent. At scale, the prolonged heating required to reach reflux, combined with localized hotspots due to poor mass transfer, causes severe thermal degradation of the pyrrole ring. Furthermore, excess POCl₃ creates a massive latent thermal hazard during the downstream aqueous quench[3][4].

The Solution: Transition to a "solvent-free, equimolar POCl₃" method. By using exactly 1.1 to 1.5 equivalents of POCl₃ and 1.0 equivalent of an organic base (like N,N-dimethylaniline or pyridine), the reaction mass becomes a concentrated melt. The base acts as an acid scavenger and a catalyst (facilitating the Vilsmeier-type intermediate), drastically reducing the required reaction time and preventing thermal degradation[3].

Self-Validating Protocol: Equimolar Scale-Up Chlorination
  • Charge: Load 1.0 kg of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one-7-carbonitrile into a dry, glass-lined reactor under N₂.

  • Reagent Addition: Add 1.2 equivalents of POCl₃ (1.15 kg) and 1.0 equivalent of N,N-dimethylaniline (0.76 kg).

  • Heating: Seal the reactor and heat to 110°C.

    • Validation Check: The mixture must transition from a heterogeneous suspension to a dark, homogeneous melt within 30–45 minutes. If it remains solid, verify the equivalents of the base.

  • Hold & Monitor: Hold at 110°C for 2 hours.

    • Validation Check: Pull a sample for HPLC analysis. Conversion to the 4-chloro derivative should be >98%. If <98%, hold for an additional 1 hour. Do not exceed 4 hours total to prevent tarring.

Q3: How do we prevent product hydrolysis during the POCl₃ quench?

The Causality: The newly formed C-Cl bond on the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack by water. This is severely exacerbated in the hot, highly acidic environment generated when unreacted POCl₃ reacts with water (producing HCl and H₃PO₄).

The Solution: A "reverse quench" into a temperature-controlled, buffered aqueous system is mandatory. Adding the reaction melt to a K₂HPO₄ buffer neutralizes the generated acid immediately, maintaining a pH of ~7-8 and preventing the reversion to the 4-oxo starting material.

QuenchProtocol Start Completed POCl3 Reaction Melt Cooling Cool to 40°C (Maintain fluidity) Start->Cooling Quench Reverse Quench (Dropwise addition) Cooling->Quench Slow addition Buffer Prepare K2HPO4/Ice Buffer (pH 8) Buffer->Quench TempControl Monitor Temp (Strictly < 5°C) Quench->TempControl Filter Filter Precipitate TempControl->Filter pH remains ~7 Product Isolated Product (>95% Purity) Filter->Product

Caption: Safe reverse quench workflow to prevent hydrolysis and thermal runaway.

PHASE 3: Downstream Processing & Purification

Q4: Column chromatography is unfeasible for our 5 kg batches. How can we achieve >99% purity via crystallization?

The Causality: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a highly polar, rigid planar molecule. It tends to trap impurities (especially residual N,N-dimethylaniline and tar byproducts) in its crystal lattice if precipitated too rapidly from aqueous mixtures.

The Solution: Implement an anti-solvent crystallization strategy. The compound is highly soluble in aprotic polar solvents (like DMF) but completely insoluble in water. Dissolving the crude product in minimal DMF at elevated temperatures and slowly adding water (the anti-solvent) allows for controlled crystal nucleation, effectively excluding impurities from the lattice.

Quantitative Data: Solvent System Optimization
Solvent System (v/v)Solubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Recovery Yield (%)Purity (HPLC Area %)
DMF / Water (1:3) < 1.0 45.0 88% > 99.5%
THF / Heptane (1:4)2.518.072%96.0%
Methanol (Neat)5.012.045%92.5%
Ethyl Acetate (Neat)3.29.550%90.0%
Self-Validating Protocol: DMF/Water Anti-Solvent Crystallization
  • Dissolution: Dissolve 1.0 kg of crude product in 22 L of DMF at 60°C.

    • Validation Check: The solution must be completely transparent. If particulates remain, perform a hot filtration through a 1 µm inline filter.

  • Anti-Solvent Addition: Slowly add 66 L of deionized water over 2 hours while maintaining the temperature at 60°C.

    • Validation Check: The cloud point (initial nucleation) should be reached after approximately 15 L of water is added. Do not increase the addition rate once the cloud point is hit.

  • Cooling: Cool the slurry to 5°C at a controlled rate of 10°C/hour to promote crystal growth over rapid precipitation.

  • Isolation: Filter and wash the filter cake with 5 L of cold water, followed by 2 L of cold heptane (to displace water and facilitate drying).

  • Drying: Vacuum dry at 45°C.

    • Validation Check: Drying is complete when moisture content is <0.5% by Karl Fischer titration.

References
  • Title: Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ Source: Molecules URL: [Link]

  • Title: Bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors (WO2022197734A1)

Sources

Optimal storage conditions to prevent degradation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS: 1311275-24-7). This highly reactive bicyclic heteroaryl intermediate is widely utilized in the synthesis of ENPP1 inhibitors and MRP1 transport protein modulators .

Due to its specific structural liabilities, improper storage rapidly leads to irreversible degradation, compromising downstream assays and synthetic yields. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound batches.

The Chemical Causality of Degradation (The "Why")

To effectively store this compound, one must understand its intrinsic reactivity. The pyrimidine core is naturally electron-deficient. The C4 position, flanked by two electronegative nitrogen atoms, is highly activated.

Crucially, the presence of the 7-carbonitrile group (a powerful electron-withdrawing group via both inductive and resonance effects) further depletes electron density from the fused pyrrolo-pyrimidine system. This dramatically lowers the activation energy required for the formation of a tetrahedral Meisenheimer ( σ -complex) intermediate during nucleophilic attack .

Consequently, ambient moisture ( H2​O ) acts as a potent nucleophile, rapidly driving Nucleophilic Aromatic Substitution ( SN​Ar ) to displace the 4-chloro group, yielding an inactive 4-oxo tautomer.

SNAr_Hydrolysis A 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carbonitrile C Meisenheimer Complex (Tetrahedral Intermediate) A->C + H2O B H2O / Moisture B->C Nucleophilic Attack D 4-Hydroxy Tautomer C->D - HCl (Rate Limiting) E 4-Oxo-4,5-dihydro... (Stable Degraded Product) D->E Tautomerization

Mechanism of moisture-driven SNAr hydrolysis of 4-chloro-pyrrolopyrimidines.

Optimal Storage Protocols (The "How")

To prevent hydrolysis, thermal degradation, and photolytic breakdown, the compound must be maintained in a strictly anhydrous, cold, and dark environment. Every protocol below is designed as a self-validating system: by controlling the environment strictly, you eliminate the variables that cause degradation.

Protocol A: Long-Term Storage of Solid Powder
  • Equilibration: Upon receiving the lyophilized powder on dry ice, do not open the vial immediately . Place the sealed vial in a desiccator at room temperature for 2 hours. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the powder, initiating irreversible hydrolysis.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glove box purged with dry Argon or Nitrogen gas.

  • Aliquotting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Amber glass prevents photolytic degradation, and single-use aliquots eliminate freeze-thaw condensation cycles.

  • Sealing: Cap tightly with PTFE-lined screw caps and wrap the seals with Parafilm.

  • Storage: Place the vials inside a secondary sealed container filled with active desiccant (e.g., Drierite) and store at -20°C to -80°C.

Storage_Workflow S1 1. Receive Lyophilized Powder S2 2. Equilibrate to RT in Desiccator S1->S2 S3 3. Aliquot in Glove Box (Argon/N2) S2->S3 S4 4. Seal in Amber Glass Vials S3->S4 S5 5. Store at -20°C with Desiccant S4->S5

Step-by-step workflow for the long-term storage of moisture-sensitive pyrrolopyrimidines.

Protocol B: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use only strictly anhydrous solvents (e.g., DMSO or DMF) stored over activated 3Å molecular sieves.

  • Reconstitution: Inject the anhydrous solvent directly through the septum of the vial under an inert atmosphere.

  • Validation (Self-Validating Step): Before running large-scale assays, run a 1 µL sample of the stock solution via LC-MS to confirm the presence of the intact [M+H]+ parent ion and the absence of the -18 Da hydrolysis product.

  • Usage: Use the working solution immediately. Do not store DMSO stock solutions for longer than 1-2 weeks at -20°C, and never subject them to freeze-thaw cycles.

Quantitative Storage Parameters
Storage StateTemperatureAtmosphereContainer TypeMax Reliable Shelf-Life
Solid Powder (Bulk) -20°C to -80°CArgon / NitrogenAmber glass, PTFE cap12 - 24 months
Solid Powder (Working) 4°CDesiccated AirAmber glass, PTFE cap1 - 2 weeks
Stock Solution (Anhydrous DMSO) -20°CArgon / NitrogenGlass vial, sealed< 2 weeks (No freeze-thaw)
Aqueous Assay Media 37°CAmbient ( CO2​ incubator)Plastic well-plate< 12 hours (Requires refresh)

Troubleshooting & FAQs

Q: My DMSO stock solution turned slightly yellow and my cell-based assay showed a complete loss of biological activity. What happened? A: Your compound has hydrolyzed. DMSO is highly hygroscopic. If the DMSO was not strictly anhydrous, or if the vial was opened in ambient air, water was introduced. The electrophilic 4-chloro group was displaced by water, converting the active compound into the thermodynamically stable, inactive 4-oxo derivative. Always use fresh, anhydrous DMSO and prepare stock solutions immediately before use.

Q: I accidentally left the powder vial open on the benchtop overnight. Can I recover or "dry" the degraded compound? A: No. While you can remove physical moisture via vacuum desiccation, the chemical hydrolysis of the 4-chloro group to the 4-oxo tautomer is a covalent, irreversible reaction under standard laboratory conditions. The degraded batch must be discarded. Re-chlorination would require harsh synthetic refluxing (e.g., with POCl3​ ), which is not viable for assay aliquots.

Q: I need to run a 72-hour cell viability assay in aqueous media (DMEM). Will the compound remain stable? A: No. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile will undergo slow but steady hydrolysis in aqueous media at 37°C. For prolonged assays, you must refresh the media with newly spiked compound every 12 hours, or analytically validate the half-life of the compound in your specific buffer using LC-MS to adjust your dosing calculations.

Analytical Validation of Integrity

If you suspect your storage conditions have been compromised, you must validate the structural integrity of the compound before proceeding with your experiments. Compare your analytical results against the quantitative markers in the table below.

Quantitative Analytical Markers of Degradation
Analytical MethodIntact 4-Chloro Compound (Active)Degraded 4-Oxo Compound (Inactive)
LC-MS (ESI+) [M+H]+ shows a distinct 3:1 isotopic ratio (due to 35Cl / 37Cl ).Loss of the Cl isotope pattern. Mass shifts by ~ -18 Da (Loss of Cl, addition of OH).
1H NMR (DMSO- d6​ ) Pyrimidine C2-H appears sharply downfield (typically ~8.8 - 9.0 ppm).Pyrimidine C2-H shifts upfield; appearance of a broad NH/amide peak.
RP-HPLC (C18 Column) Elutes later (more lipophilic due to the chloro group).Elutes significantly earlier (more polar due to the oxo/hydroxy group).

References

  • Bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors (Patent WO2022197734A1). Google Patents.
  • Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia . The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning and deactivation encountered during cross-coupling and other metal-catalyzed reactions with this versatile building block. The unique electronic properties of the pyrrolopyrimidine core, combined with the presence of a nitrile group, present specific challenges that require a nuanced approach to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is failing or giving very low yields. What are the likely causes?

Low yields or complete reaction failure when using this substrate are most commonly attributed to catalyst deactivation.[1] The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile scaffold contains multiple potential sources of catalyst poisoning:

  • Nitrogen Lone Pair Coordination: The lone pair electrons on the nitrogen atoms of the pyrimidine and pyrrole rings can coordinate strongly to the palladium center. This interaction can block the active sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[2]

  • Nitrile Group Interaction: Nitrile groups themselves are known to be potential catalyst poisons.[2] They can adsorb to the metal surface, hindering the approach of reactants.

  • Substrate-Induced Catalyst Agglomeration: The formation of inactive palladium black is a common observation in reactions with nitrogen-rich heterocycles, indicating catalyst decomposition and agglomeration.

Beyond catalyst poisoning, other factors can contribute to poor reaction outcomes:

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent.[1] An inappropriate combination can lead to a sluggish or stalled reaction.

  • Poor Substrate Reactivity: While the chloro-substituent at the 4-position is activated for nucleophilic substitution, its reactivity in cross-coupling reactions can be lower than the corresponding bromo or iodo analogs.[1]

  • Side Reactions: Common side reactions include the protodeboronation of boronic acids in Suzuki couplings and the homocoupling of coupling partners.[1]

Q2: How can I diagnose the specific cause of catalyst deactivation in my reaction?

Identifying the root cause of catalyst deactivation is key to effective troubleshooting. Here's a systematic approach:

  • Visual Observation: The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. A reaction that starts but then stalls suggests catalyst deactivation during the reaction. No conversion at all may point to immediate poisoning or incorrect reaction setup.

  • Control Experiments:

    • Simpler Substrate: Run the reaction with a simpler aryl chloride (e.g., chlorobenzene) under the same conditions. If this reaction proceeds, it strongly suggests that your pyrrolopyrimidine substrate is the source of the problem.

    • Ligand Sensitivity: If you suspect ligand degradation, running the reaction in the absence of the substrate (but with the catalyst and ligand) under thermal stress can sometimes indicate ligand stability issues.

Q3: What are the best strategies to mitigate catalyst poisoning by the pyrrolopyrimidine core?

Several strategies can be employed to overcome the inhibitory effects of the nitrogen heterocycle:

  • Ligand Selection: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are highly effective. These ligands coordinate strongly to the palladium center, sterically shielding it from the poisoning effects of the substrate's nitrogen atoms. They also promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent choices for Suzuki, Heck, and Buchwald-Hartwig reactions.[3]

      • t-Bu₃P (Tri-tert-butylphosphine): Another effective, albeit air-sensitive, ligand.

  • Choice of Palladium Precatalyst: Using well-defined palladium precatalysts (e.g., XPhos Pd G3 or G4) can be advantageous. These precatalysts are more stable and generate the active Pd(0) species in a controlled manner, which can be beneficial in the presence of a potentially poisoning substrate.

  • Reaction Conditions Optimization:

    • Base Selection: The choice of base can significantly impact the reaction. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOtBu, which can sometimes promote side reactions.[3]

    • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water for Suzuki couplings, are commonly used. The solubility of all components is crucial for reaction success.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature that balances reactivity and catalyst stability is key. Microwave irradiation can sometimes be beneficial for driving difficult couplings to completion in shorter reaction times.[4][5]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Problem Possible Cause Recommended Solution
No or minimal product formation Catalyst Poisoning - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).- Use a palladium precatalyst (e.g., XPhos Pd G3).- Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Inactive Catalyst - Ensure your palladium source is not old or decomposed.- Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) species.[1]
Poor Boronic Acid Quality - Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if not stored properly.
Reaction starts but does not go to completion Catalyst Deactivation During Reaction - Lower the reaction temperature to improve catalyst stability.- Consider a slow addition of the pyrrolopyrimidine substrate to maintain a low concentration in the reaction mixture.
Protodeboronation of Boronic Acid - Use a milder base (e.g., K₃PO₄ instead of NaOtBu).- Ensure anhydrous conditions if water is not necessary for the specific base used.
Significant formation of homocoupled byproducts Inefficient Cross-Coupling - Optimize the stoichiometry of your reactants. A slight excess of the boronic acid is common, but a large excess can favor homocoupling.- Ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile with an arylboronic acid.

Materials:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 10:1 to 4:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Poisoning Mechanism

CatalystPoisoning cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Poisoned_Complex Poisoned Pd(0) Complex (Inactive) Pd0->Poisoned_Complex Transmetal Transmetalation Complex OxAdd->Transmetal R-B(OR)₂ ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Ar-R Substrate Pyrrolopyrimidine Substrate Substrate->Poisoned_Complex Coordination of N lone pairs caption Mechanism of catalyst poisoning by nitrogen heterocycles.

Caption: Mechanism of catalyst poisoning by nitrogen heterocycles.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Product Yield Check_Setup Verify Reaction Setup (Inert atmosphere, reagent purity) Start->Check_Setup Check_Setup->Start Issue Found Control_Exp Run Control Experiment (Simpler Substrate) Check_Setup->Control_Exp Setup OK Control_Exp->Check_Setup Control Fails Analyze_Catalyst Analyze Catalyst System Control_Exp->Analyze_Catalyst Control Works Optimize_Ligand Optimize Ligand (Bulky, electron-rich) Analyze_Catalyst->Optimize_Ligand Optimize_Conditions Optimize Conditions (Base, Solvent, Temp.) Optimize_Ligand->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success caption Troubleshooting workflow for failed cross-coupling reactions.

Caption: Troubleshooting workflow for failed cross-coupling reactions.

References

Sources

Validation & Comparative

Comparative efficacy of pyrrolo[3,2-d]pyrimidine-7-carbonitrile derived MRP1 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Pyrrolo[3,2-d]pyrimidine-7-carbonitrile Derived MRP1 Inhibitors: A Technical Guide for Preclinical Development

Executive Overview: Overcoming MRP1-Mediated Efflux

Multidrug resistance (MDR) remains one of the most formidable obstacles in clinical oncology. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). Unlike P-glycoprotein, MRP1 actively extrudes a diverse array of unmodified chemotherapeutics and glutathione-conjugated molecules, drastically reducing intracellular drug efficacy.

As a Senior Application Scientist navigating preclinical drug development, selecting the right efflux pump inhibitor is critical to restoring chemotherapeutic potency. Recently, 1 [1] have emerged as a highly potent, next-generation class of MRP1 modulators. This guide objectively benchmarks the structural determinants, comparative efficacy, and experimental validation workflows of these compounds against industry standards.

Structural Determinants of Efficacy & Selectivity

The pyrrolo[3,2-d]pyrimidine-7-carbonitrile scaffold provides a highly tunable pharmacophore. Through systematic structure-activity relationship (SAR) profiling, we can dictate both the affinity and the target selectivity of the inhibitor:

  • C4 Position (The Selectivity Switch): The inclusion of piperazine residues bearing large phenylalkyl side chains is paramount for high-affinity MRP1 inhibition. Interestingly, eliminating the piperazine partial structure drastically reduces broad-spectrum ABC transporter activity, yielding highly selective MRP1 inhibitors (e.g., Compound 43) [2].

  • N5 Position (The Anchor): Aliphatic and aliphatic-aromatic variations (such as a 3-phenylpropyl group) at the N5 position anchor the molecule within the transporter's transmembrane domains, driving IC50 values down into the high nanomolar range.

  • C7 Position (The Lock): The carbonitrile group acts as a critical hydrogen bond acceptor. This facilitates vital pharmacophoric interactions that lock the MRP1 transporter in an inactive conformation, preventing ATP hydrolysis [3].

Comparative Efficacy Profile: Benchmarking Against Industry Standards

To objectively evaluate these derivatives, we benchmark their half-maximal inhibitory concentrations (IC50) against established reference standards like MK-571 and Cyclosporine A. The data below summarizes their performance in restoring the intracellular accumulation of known MRP1 substrates.

InhibitorTarget ProfileIC50 (Calcein AM)IC50 (Daunorubicin)Key Structural Motif
Compound 12 (SC12) MRP1 Selective0.370 µM0.197 µMC4-phenethylpiperazine
Compound 42 Dual P-gp / MRP10.289 µMNot ReportedC7/C8 cycloheptyl ring system
Compound 43 MRP1 Selective0.957 µMNot ReportedElimination of piperazine moiety
MK-571 Standard MRP1~2.50 µM~3.00 µMLeukotriene D4 receptor antagonist
Cyclosporine A Broad ABC Inhibitor>5.00 µM>5.00 µMCyclic peptide

Data synthesized from standardized H69AR cell line accumulation assays.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between MRP1-mediated efflux, chemotherapeutic clearance, and the targeted blockade achieved by pyrrolo[3,2-d]pyrimidine-7-carbonitrile derivatives.

MRP1_Efflux_Inhibition cluster_TumorCell Tumor Cell Membrane (e.g., H69AR) Substrate MRP1 Substrate (Calcein AM / Daunorubicin) MRP1 MRP1 (ABCC1) Transporter (Active Efflux Pump) Substrate->MRP1 Binds to Transporter Intracellular Intracellular Retention (Target Engagement) Substrate->Intracellular Accumulates upon Inhibition Extracellular Extracellular Space (Drug Clearance) MRP1->Extracellular ATP-Dependent Efflux Inhibitor Pyrrolo[3,2-d]pyrimidine- 7-carbonitrile Inhibitor Inhibitor->MRP1 High-Affinity Blockade

Mechanistic pathway of MRP1-mediated drug efflux and its targeted blockade by pyrrolopyrimidines.

Self-Validating Experimental Workflows

To establish trustworthiness in our preclinical data, we employ orthogonal, self-validating accumulation assays. We utilize the doxorubicin-selected, MRP1-overexpressing small cell lung cancer cell line H69AR . By comparing these results against the sensitive wild-type H69 line, we isolate the specific variable of MRP1-mediated efflux.

Protocol 1: Calcein AM Accumulation Assay

Causality: Calcein AM is a highly membrane-permeable, non-fluorescent dye. Upon entering the cell, intracellular esterases cleave the acetoxymethyl (AM) group, producing fluorescent Calcein. Crucially, MRP1 actively extrudes Calcein AM before it can be cleaved. By applying an effective pyrrolo[3,2-d]pyrimidine inhibitor, we block this premature efflux, trapping the dye inside the cell and generating a quantifiable fluorescence spike.

Step-by-Step Methodology:

  • Cell Seeding: Seed H69AR cells at a density of 2 × 10⁴ cells/well in 96-well plates and incubate overnight at 37°C.

  • Target Engagement: Pre-incubate the cells with pyrrolo[3,2-d]pyrimidine derivatives (ranging from 0.1 to 10 µM) for 30 minutes. Note: This pre-incubation is critical to ensure steady-state binding to the MRP1 substrate pocket prior to substrate introduction.

  • Substrate Introduction: Add 0.5 µM Calcein AM to each well and incubate for exactly 15 minutes.

  • Kinetic Arrest: Centrifuge the plates and wash twice with ice-cold PBS. The sudden temperature drop instantly halts transporter kinetics and esterase activity, locking the assay state.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate IC50 values via non-linear regression against standard controls.

Protocol 2: Daunorubicin Accumulation Assay

Causality: While Calcein AM is an excellent high-throughput surrogate, Daunorubicin is a clinically relevant anthracycline and a direct MRP1 substrate. Tracking its intrinsic red fluorescence directly correlates our preclinical assay data with the potential for clinical reversal of chemoresistance.

Step-by-Step Methodology:

  • Co-Incubation: Incubate H69AR cells with test compounds and 2 µM Daunorubicin simultaneously for 60 minutes at 37°C.

  • Washing: Terminate the reaction by washing the cells twice with ice-cold PBS to remove extracellular drug.

  • Flow Cytometry Analysis: Resuspend the cells and analyze via flow cytometry (FL2 channel). The rightward shift in mean fluorescence intensity (MFI) directly reflects the inhibitor's capacity to restore intracellular chemotherapeutic concentrations.

References

  • Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry.
  • Stefan, K., et al. (2017). 9-Deazapurines as Broad-Spectrum Inhibitors of the ABC Transport Proteins P-Glycoprotein, Multidrug Resistance-Associated Protein 1, and Breast Cancer Resistance Protein. Journal of Medicinal Chemistry.
  • Wang, et al. (2004). Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. Journal of Medicinal Chemistry.

Sources

A Spectroscopic Compass: Navigating the Isomeric Landscape of Substituted Pyrrolo[3,2-d]pyrimidine-7-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomers is a cornerstone of rigorous scientific pursuit. In the realm of heterocyclic chemistry, the pyrrolo[3,2-d]pyrimidine scaffold is of significant interest due to its prevalence in bioactive molecules. However, the synthesis of substituted derivatives often yields a mixture of isomers, each with potentially distinct biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of substituted pyrrolo[3,2-d]pyrimidine-7-carbonitrile isomers, offering a practical framework and supporting experimental data to distinguish between these closely related molecules.

The pyrrolo[3,2-d]pyrimidine core, an analog of purine, presents multiple sites for substitution, leading to a variety of positional isomers. The electronic and steric effects of these substituents, in concert with their location on the bicyclic ring system, give rise to unique spectroscopic signatures. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive toolkit for isomer differentiation.

The Structural Isomers in Focus

Our comparative analysis will center on a representative set of substituted pyrrolo[3,2-d]pyrimidine-7-carbonitrile isomers. While a single source providing a complete set of all possible isomers is not available, this guide compiles and compares data from various sources to illustrate the key spectroscopic differences arising from positional isomerism. We will consider hypothetical but representative isomers to elucidate the principles of spectroscopic differentiation. The core structure is the pyrrolo[3,2-d]pyrimidine-7-carbonitrile, and we will explore the effect of substituents at various positions on the pyrimidine and pyrrole rings.

Caption: Key isomeric variations of the pyrrolo[3,2-d]pyrimidine-7-carbonitrile core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom, allowing for the differentiation of isomers.

¹H NMR Spectroscopy: The Telltale Shifts of Protons

The chemical shifts of protons on the pyrrolo[3,2-d]pyrimidine core are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups (such as the nitrile group at C7 and chloro or bromo groups) will deshield nearby protons, causing them to resonate at a higher frequency (downfield), while electron-donating groups (like amino groups) will shield them, shifting their signals upfield.

Key Diagnostic Regions:

  • Pyrrole Proton (H6): The chemical shift of the proton at the C6 position is particularly informative. Its proximity to the electron-withdrawing nitrile group at C7 typically places its signal in the downfield region. The presence of a substituent at C5 or on the pyrimidine ring will further modulate this shift.

  • Pyrimidine Proton(s): The chemical shifts of protons on the pyrimidine ring (e.g., at C2) are influenced by substituents at other positions on this ring.

  • NH Proton: The pyrrole NH proton signal is often broad and its chemical shift can be highly variable depending on the solvent and concentration. However, its presence and integration are crucial for confirming the core structure.

Comparative ¹H NMR Data of Representative Isomers:

Isomer (Hypothetical)H2 (ppm)H6 (ppm)NH (ppm)Other Signals (ppm)Reference
4-amino-2-chloro-pyrrolo[3,2-d]pyrimidine-7-carbonitrile-~8.0-8.5~12.0NH₂ (~7.5)[1]
2-amino-4-chloro-pyrrolo[3,2-d]pyrimidine-7-carbonitrile-~8.2-8.7~12.2NH₂ (~7.0)[1]
4-amino-6-bromo-pyrrolo[3,2-d]pyrimidine-7-carbonitrile~8.3-~12.1NH₂ (~7.6)[2]

Causality Behind the Shifts: The difference in the chemical shifts of the NH₂ protons in the 2-chloro vs. 4-chloro isomers can be attributed to the different electronic environments. The position of the electron-withdrawing chloro group relative to the amino group influences the degree of electron delocalization and, consequently, the shielding of the amino protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information by probing the carbon framework. The chemical shifts of the carbon atoms in the pyrrolo[3,2-d]pyrimidine ring system are diagnostic of the substitution pattern.

Key Diagnostic Signals:

  • Carbonitrile Carbon (C≡N): This signal typically appears in the range of 115-120 ppm.

  • Quaternary Carbons: The chemical shifts of the quaternary carbons at the ring fusion (C4a, C7a) and those bearing substituents are particularly sensitive to the nature of the attached groups.

  • Pyrrole and Pyrimidine Carbons: The shifts of the CH carbons in the rings provide valuable information for confirming the isomeric structure.

Comparative ¹³C NMR Data of Representative Isomers:

Isomer (Hypothetical)C2 (ppm)C4 (ppm)C6 (ppm)C7 (ppm)C≡N (ppm)Reference
4-amino-2-chloro-pyrrolo[3,2-d]pyrimidine-7-carbonitrile~155~158~130~95~117[1]
2-amino-4-chloro-pyrrolo[3,2-d]pyrimidine-7-carbonitrile~159~154~132~94~118[1]
4-amino-6-bromo-pyrrolo[3,2-d]pyrimidine-7-carbonitrile~152~157~100~96~117[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Caption: Standard workflow for NMR analysis of isomeric compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the overall IR spectra of isomers may be complex and similar in the fingerprint region, there are key vibrational bands that can aid in their differentiation.

Key Diagnostic Vibrational Bands:

  • C≡N Stretch: The nitrile group exhibits a sharp, characteristic absorption in the range of 2220-2260 cm⁻¹. The exact position can be subtly influenced by the electronic environment.

  • N-H Stretch: The pyrrole N-H bond typically shows a stretching vibration in the region of 3100-3500 cm⁻¹. This band can be broad due to hydrogen bonding.

  • C=N and C=C Stretches: The aromatic ring stretching vibrations of the pyrrolopyrimidine core appear in the 1400-1650 cm⁻¹ region. The pattern of these absorptions can be a fingerprint for a particular substitution pattern.

Comparative IR Data of Representative Isomers:

Isomer (Hypothetical)ν(C≡N) (cm⁻¹)ν(N-H) (cm⁻¹)Aromatic C=C/C=N (cm⁻¹)Reference
4-amino-2-chloro-pyrrolo[3,2-d]pyrimidine-7-carbonitrile~2225~3400, 3200~1640, 1580, 1500[3]
2-amino-4-chloro-pyrrolo[3,2-d]pyrimidine-7-carbonitrile~2228~3450, 3250~1650, 1590, 1510[3]
4-amino-6-bromo-pyrrolo[3,2-d]pyrimidine-7-carbonitrile~2220~3410, 3210~1635, 1575, 1495[2]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities between the isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. While isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns in techniques like Electron Ionization (EI) or Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) can differ between isomers, providing clues to their structure.

Key Observations:

  • Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z). HRMS is crucial to confirm the elemental formula and rule out the presence of impurities.

  • Fragmentation Pathways: The fragmentation of the pyrrolopyrimidine core can be influenced by the position of substituents. For example, the loss of a substituent or a portion of the ring system may be more or less favorable depending on the stability of the resulting fragment ions. Analyzing these differences can aid in isomer differentiation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI, EI, or MALDI).

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): If necessary, perform tandem mass spectrometry experiments to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis: Compare the fragmentation patterns of the different isomers to identify any diagnostic fragment ions.

Conclusion: A Multi-faceted Approach to Isomer Elucidation

The spectroscopic comparison of substituted pyrrolo[3,2-d]pyrimidine-7-carbonitrile isomers requires a multi-faceted approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic use of ¹H NMR, ¹³C NMR, IR, and mass spectrometry that allows for confident and unambiguous isomer assignment. By carefully analyzing the subtle yet significant differences in chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can navigate the complex isomeric landscape of these important heterocyclic compounds. This guide serves as a foundational resource, empowering scientists to make informed decisions in their synthesis, characterization, and application of novel pyrrolo[3,2-d]pyrimidine derivatives.

References

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives - SciELO. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science, 10(6), 006-011.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2015). Beilstein Journal of Organic Chemistry, 11, 1010-1017.

Sources

Safety Operating Guide

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing the synthesis of complex active pharmaceutical ingredients (APIs), I recognize that the safe handling and disposal of highly functionalized heterocycles is just as critical as the synthesis itself.

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS 1311275-24-7) is a highly valuable electrophilic building block, prominently utilized in the development of multidrug resistance-associated protein 1 (MRP1, ABCC1) inhibitors [1]. However, its unique structural features—specifically the reactive C4-chlorine and the C7-nitrile group—demand strict logistical and operational disposal protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides a comprehensive, field-proven framework for the safe segregation, handling, and disposal of this compound.

Physicochemical Risk Profile & Operational Implications

Before executing any disposal protocol, it is essential to understand the chemical causality behind the hazards. The pyrrolopyrimidine scaffold is biologically active, meaning any environmental release poses a severe ecological risk.

Property / Structural FeatureSpecificationOperational Disposal Implication
CAS Registry Number 1311275-24-7Must be explicitly listed on all hazardous waste manifests.
C4-Chlorine Atom Highly electrophilicSusceptible to nucleophilic aromatic substitution ( SN​Ar ). Avoid mixing waste with strong nucleophiles to prevent uncontrolled exothermic reactions.
C7-Nitrile Group −C≡N Hydrolysis risk. Avoid mixing with extreme acids or bases to prevent the theoretical generation of toxic byproducts (e.g., hydrogen cyanide gas).
Molecular Formula C7​H3​ClN4​ Halogenated organic compound. Requires specialized high-temperature incineration (>1000°C) to prevent dioxin formation.
Physical State Fine solid powderHigh risk of aerosolization. Solid waste must be double-bagged and handled exclusively within a Class II biological safety cabinet or chemical fume hood.

Mechanistic Rationale for Waste Segregation (E-E-A-T)

In laboratory safety, trust is built on self-validating systems . You must not simply throw this compound into a generic waste bin; you must segregate it based on its chemical reactivity.

Because 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile contains a covalently bound halogen, any liquid waste containing this compound must be classified as halogenated waste , even if the primary solvent is non-halogenated (like DMSO or Ethanol) [2]. Standard organic incinerators operate at lower temperatures and cannot safely process halogens. If this compound enters a non-halogenated waste stream, the standard incineration process can generate highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, strict segregation is a non-negotiable regulatory and safety requirement.

Waste Segregation Logic

WasteSegregation Start 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carbonitrile Waste Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Start->Liquid Incinerator High-Temperature Incineration (>1000°C) with Scrubber Solid->Incinerator Double-bagged Halo Halogenated Waste (Contains Cl, e.g., DCM) Liquid->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, EtOH) Liquid->NonHalo Halogen-Free Solvents Halo->Incinerator Specialized Halogen Processing NonHalo->Incinerator Standard Organic Processing

Figure 1: Disposal logic for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management

This protocol applies to residual powders, contaminated weighing boats, spatulas, Kimwipes, and silica gel from column chromatography.

  • Primary Containment: Gather all contaminated solid materials inside the fume hood. Do not transport unsealed contaminated items across the laboratory.

  • Bagging: Place the items into a chemically compatible, puncture-resistant polyethylene bag.

  • Sealing & Double-Bagging: Twist the top of the primary bag, fold it over, and seal it tightly with chemical-resistant tape. Place this sealed bag inside a secondary heavy-duty hazardous waste bag to completely eliminate the risk of powder aerosolization.

  • Manifesting: Label the outer container clearly as: "Toxic Solid Waste - Halogenated Organic (Contains CAS 1311275-24-7). Do Not Incinerate Below 1000°C."

Protocol B: Liquid Waste Segregation

This protocol applies to reaction mother liquors, NMR samples, and glassware washings.

  • Reaction Quenching: Ensure that any active reaction mixtures containing the compound are fully quenched (e.g., using mild aqueous buffers like saturated NH4​Cl ) to neutralize any residual reactive intermediates before disposal.

  • Solvent Segregation:

    • Halogenated Stream: If the compound is dissolved in Dichloromethane (DCM), Chloroform, or if the concentration of the compound is exceptionally high in a non-halogenated solvent, transfer the liquid to the designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated Stream: If the compound is present in trace amounts within solvents like DMSO, DMF, or Ethyl Acetate, it may be transferred to the "Non-Halogenated Organic Waste" carboy, provided your institutional Environmental Health and Safety (EHS) guidelines permit trace halogens in this stream. When in doubt, default to the Halogenated stream.

  • Storage: Store all liquid waste carboys in secondary containment trays, strictly segregated from strong acids, bases, and oxidizing agents.

Protocol C: Emergency Spill Response

Due to its fine powder nature, spills pose a significant inhalation hazard.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurred inside a fume hood, lower the sash completely and allow the ventilation system to clear any aerosolized particulates for 5 minutes.

  • PPE Upgrade: If the spill is outside a ventilated enclosure, responding personnel must don a particulate respirator (N95 or P100), heavy-duty nitrile gloves, and unvented chemical safety goggles.

  • Wet-Wipe Containment: Do not dry sweep. Dry sweeping will aerosolize the compound. Gently cover the spilled powder with absorbent pads dampened with a mild solvent (e.g., Ethanol or Isopropanol) to weigh down the dust.

  • Collection: Using a non-sparking scoop, carefully transfer the dampened mass into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a 10% bleach solution or a strong detergent, collecting all washings into the liquid waste stream.

References

  • Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry, 59(7), 3018–3033. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Available at: [Link]

Personal protective equipment for handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS: 1311275-24-7) is a highly reactive, structurally complex heterocyclic intermediate. In modern drug discovery, it serves as a critical building block for synthesizing novel inhibitors targeting Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1), a primary transport protein responsible for multidrug resistance in small cell lung cancer and other malignancies ()[1][2].

Because this compound is designed to be chemically reactive to facilitate downstream medicinal chemistry, it poses specific, acute hazards to laboratory personnel. This guide provides a definitive, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and chemical disposal.

Hazard Causality & Risk Profile

To safely handle 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, researchers must understand the chemical mechanics driving its toxicity.

  • The Electrophilic Hazard (SNAr Reactivity): The C4-chloro group on the pyrimidine ring is highly activated. The electron-deficient nature of the pyrimidine core is further amplified by the strongly electron-withdrawing 7-carbonitrile moiety[3]. This makes the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). If inhaled as dust or absorbed through the skin, this electrophilic center can rapidly form covalent bonds with biological nucleophiles (such as cysteine or lysine residues in tissue proteins), leading to severe mucosal irritation, dermal sensitization, and potential systemic toxicity[4][5].

  • The "Trojan Horse" Solvent Effect: In synthetic workflows, this compound is almost exclusively dissolved in highly polar, skin-permeable aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as carrier vehicles, capable of transporting the reactive pyrrolopyrimidine directly through standard latex or thin nitrile gloves and across the dermal barrier into the bloodstream.

Quantitative PPE & Engineering Control Matrix

The selection of PPE is not static; it must scale with the mass of the compound being handled to maintain a self-validating safety perimeter.

Table 1: PPE and Engineering Controls by Operational Scale

Operational ScaleMass RangePrimary Engineering Control (PEC)Glove Specification (Minimum)Respiratory ProtectionEye Protection
Analytical < 100 mgClass II Type B2 BSC or Powder HoodDouble Nitrile (5 mil inner, 8 mil outer)N95 (if handled outside PEC)Safety Glasses with side shields
Preparative 100 mg – 5 gWalk-in Fume Hood or Schlenk LineNeoprene over Nitrile (12 mil total)Half-mask P100 particulate respiratorSplash Goggles
Process / Bulk > 5 gGlovebox / Isolator (Negative Pressure)Butyl Rubber (Isolator integrated)Supplied-air respirator (during transfer)Full Face Shield over Goggles

Self-Validating Operational Protocols

To ensure scientific integrity and absolute safety, every handling procedure must include built-in validation checks. Do not proceed to the next step unless the validation condition is met.

Protocol A: Safe Weighing and Transfer (Solid State)
  • Prepare the Workspace: Clear a dedicated powder weighing hood. Lay down static-dissipative weighing paper to capture micro-spills.

  • System Validation: Use a digital anemometer to measure the face velocity of the hood. Validation Check: Do not open the chemical container unless the face velocity reads a stable 80–100 feet per minute (fpm).

  • Don PPE: Apply the double-glove system (Nitrile inner, Neoprene outer). Causality: If the outer glove contacts the powder, it can be doffed and replaced immediately without exposing bare skin, maintaining an unbroken barrier.

  • Transfer: Weigh the required mass of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile into a static-dissipative weigh boat.

  • Containment: Transfer the solid directly into the reaction flask. Immediately seal the flask with a rubber septum before removing it from the hood.

Protocol B: Reaction Setup and Solvent Addition (Solution State)
  • Purge: Connect the sealed reaction flask to a Schlenk line and purge with inert gas (Nitrogen or Argon) for 5 minutes.

  • Solvent Introduction: Introduce the carrier solvent (e.g., anhydrous DMF) via a syringe through the septum.

  • System Validation: Observe the septum puncture site. Validation Check: Ensure no solvent micro-droplets have leaked onto the septum surface. If a leak is detected, apply a secondary septum cap immediately.

  • Reaction: Proceed with the addition of your target nucleophile (e.g., an amine) to initiate the SNAr reaction.

In Situ Quenching & Disposal Plan

Unreacted 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile cannot be disposed of directly into standard organic waste due to its persistent electrophilicity. It must be chemically neutralized (quenched) first.

Protocol C: Chemical Neutralization
  • Cooling: Upon completion of the reaction, cool the crude mixture to 0°C using an ice bath to control the exothermic quench.

  • Nucleophilic Quench: Slowly add an excess of 1M aqueous Sodium Hydroxide (NaOH) or Ethanolamine dropwise. Causality: The hydroxide or amine acts as a sacrificial nucleophile, aggressively displacing any remaining C4-chlorides and converting the hazardous electrophile into a benign, water-soluble 4-hydroxy or 4-amino derivative.

  • System Validation: Stir for 15 minutes, then test the aqueous layer with pH indicator paper. Validation Check: The quench is only complete and validated when the pH remains stable at > 10, indicating a sustained excess of the quenching agent.

  • Disposal: Transfer the neutralized, biphasic mixture into a designated "Halogenated Organic/Aqueous Basic" waste carboy. Label clearly for high-temperature incineration by Environmental Health and Safety (EHS).

Logical Workflow Visualization

The following diagram maps the logical relationship between the chemical hazards of the pyrrolopyrimidine scaffold, the required engineering controls, and the ultimate disposal pathway.

G Start 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine-7-carbonitrile Handling Workflow Hazard Hazard Causality: Electrophilic C4-Cl reacts with biological nucleophiles Start->Hazard Scale Assess Operational Scale Hazard->Scale MgScale Analytical (<100 mg) Fume Hood + Nitrile Gloves Scale->MgScale GramScale Preparative (>100 mg) Isolator + Double Nitrile/Neoprene Scale->GramScale Reaction SNAr Reaction Setup (Avoid DMSO/DMF dermal contact) MgScale->Reaction GramScale->Reaction Quench In Situ Quench (1M NaOH, pH > 10) Reaction->Quench Disposal Halogenated Waste Incineration Quench->Disposal

Workflow for the safe handling, reaction setup, and disposal of pyrrolopyrimidine derivatives.

References

  • Schmitt, S. M., Stefan, K., & Wiese, M. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

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